1-Phenylhexyl thiocyanate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
919474-59-2 |
|---|---|
Molecular Formula |
C13H17NS |
Molecular Weight |
219.35 g/mol |
IUPAC Name |
1-phenylhexyl thiocyanate |
InChI |
InChI=1S/C13H17NS/c1-2-3-5-10-13(15-11-14)12-8-6-4-7-9-12/h4,6-9,13H,2-3,5,10H2,1H3 |
InChI Key |
HSEFIBRFQXXJJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=CC=CC=C1)SC#N |
Origin of Product |
United States |
Foundational & Exploratory
synthesis and characterization of 1-Phenylhexyl thiocyanate
An In-depth Technical Guide on the Synthesis and Characterization of 1-Phenylhexyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , a valuable building block in organic synthesis. Organic thiocyanates are versatile intermediates used in the creation of various sulfur-containing functional groups and heterocyclic scaffolds, which are prominent in medicinal chemistry and materials science.[1][2][3] This document details a common synthetic route, purification methods, and a full suite of characterization techniques to verify the structure and purity of the target compound.
Synthesis of this compound
The most prevalent method for synthesizing alkyl and benzylic thiocyanates is through a nucleophilic substitution reaction.[3] This involves reacting an appropriate alkyl halide with an alkali metal thiocyanate, such as sodium or potassium thiocyanate.[3][4] For this compound, the reaction proceeds via an SN2 mechanism where the thiocyanate ion (SCN⁻) displaces a halide from 1-halo-1-phenylhexane. The use of a polar aprotic solvent like acetone or DMF is common to facilitate the dissolution of the thiocyanate salt and promote the reaction.
The primary competing reaction is the formation of the isomeric 1-phenylhexyl isothiocyanate. Substrates that favor SN1-type reactions, such as certain benzylic halides, have a higher tendency to yield the isothiocyanate product.[3] However, by carefully selecting the reaction conditions, the formation of the desired thiocyanate can be maximized.
General Reaction Scheme
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for analogous compounds.[5][6]
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium thiocyanate (NaSCN, 1.5 equivalents).
-
Solvent Addition: Add 100 mL of acetone to the flask and stir the suspension.
-
Reactant Addition: Dissolve 1-bromo-1-phenylhexane (1.0 equivalent) in 20 mL of acetone and add it dropwise to the stirred NaSCN suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain it for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate, 9:1 v/v) until the starting material is consumed.
-
Work-up: After completion, cool the mixture to room temperature and filter to remove the precipitated sodium bromide (NaBr) and any unreacted NaSCN.
-
Solvent Removal: Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the resulting crude oil in 50 mL of diethyl ether and wash it with deionized water (2 x 30 mL) to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient to afford the pure compound.
Table of Reaction Parameters
| Parameter | Value / Description |
| Starting Material | 1-Bromo-1-phenylhexane |
| Reagent | Sodium Thiocyanate (NaSCN) |
| Stoichiometry | 1.5 eq. NaSCN per 1.0 eq. of alkyl halide |
| Solvent | Acetone |
| Temperature | Reflux (~56°C) |
| Reaction Time | 4 - 6 hours |
| Purification | Flash Column Chromatography |
| Expected Yield | 80-95% (based on similar reactions) |
Synthesis and Purification Workflow
Characterization of this compound
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following techniques are standard for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: Provides information on the number and environment of protons. The key signal is the methine proton (CH) adjacent to both the phenyl ring and the thiocyanate group. Its chemical shift and multiplicity are diagnostic.
-
¹³C NMR: Confirms the carbon skeleton. The chemical shift of the carbon atom in the thiocyanate group (-SCN) is highly characteristic and typically appears in the 109-115 ppm range.[7][8]
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| Phenyl-H | 7.25-7.40 | m | 5H | Ar-H |
| Methine-H | 4.4 - 4.6 | t | 1H | Ph-CH -SCN |
| Methylene-H | 1.8 - 2.0 | m | 2H | -CH₂- |
| Methylene-H | 1.2 - 1.5 | m | 6H | -(CH₂)₃- |
| Methyl-H | 0.8 - 0.9 | t | 3H | -CH₃ |
| ¹³C NMR | δ (ppm) | Assignment |
| Phenyl-C | 138-140 | C (quaternary) |
| Phenyl-C | 128-130 | CH |
| Phenyl-C | 126-128 | CH |
| Thiocyanate-C | 110-114 | -SCN |
| Methine-C | 55-60 | Ph-C H-SCN |
| Alkyl-C | 22-35 | -CH₂- chain |
| Methyl-C | ~14 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. For this compound, the most telling absorption is the sharp, strong band corresponding to the C≡N triple bond stretch of the thiocyanate group.[9][10]
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3030-3080 | Medium | C-H Stretch | Aromatic |
| 2850-2960 | Medium-Strong | C-H Stretch | Aliphatic |
| 2150-2160 | Strong, Sharp | C≡N Stretch | Thiocyanate |
| 1600, 1495, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 690-770 | Strong | C-H Bend | Monosubstituted Benzene |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
| Parameter | Value |
| Molecular Formula | C₁₃H₁₇NS |
| Molecular Weight | 219.35 g/mol |
| Expected M⁺ Peak (m/z) | 219.11 |
Logical Relationship Diagram
This diagram illustrates the logical flow from starting materials to the fully characterized final product.
Conclusion
The synthesis of this compound is reliably achieved through the nucleophilic substitution of 1-bromo-1-phenylhexane with sodium thiocyanate. Careful control of reaction conditions is necessary to favor the desired thiocyanate product over its isothiocyanate isomer. The identity and purity of the final compound are definitively confirmed through a combination of NMR and IR spectroscopy and mass spectrometry, with each technique providing critical and complementary structural information. This guide provides a robust framework for the successful synthesis and validation of this compound for research and development applications.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 4. US3647849A - Production of alkyl thiocyanates - Google Patents [patents.google.com]
- 5. Thiocyanation of alkyl halides with alkyl thiocyanates in the presence of quaternary phosphonium halides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. PHENACYL THIOCYANATE synthesis - chemicalbook [chemicalbook.com]
- 7. A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. 13C NMR of cyanylated flavodoxin from Megasphaera elsdenii and of thiocyanate model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. actachemscand.org [actachemscand.org]
A Comprehensive Technical Guide to 1-Phenylhexyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential biological significance of 1-Phenylhexyl thiocyanate. Due to a lack of extensive experimental data in publicly available literature, this guide combines established chemical principles, data from analogous compounds, and validated predictive methods to offer a comprehensive profile of the target molecule. The information herein is intended to support research and development efforts in medicinal chemistry, chemical biology, and drug discovery.
Introduction
Organic thiocyanates (R-S-C≡N) are a class of compounds characterized by the presence of a thiocyanate functional group attached to a carbon atom via a sulfur bridge. They are structural isomers of the more commonly studied isothiocyanates (R-N=C=S). While isothiocyanates have garnered significant attention for their diverse biological activities, particularly as chemopreventive agents, organic thiocyanates remain a comparatively underexplored area of chemical space. This compound, with its combination of an aromatic ring, a six-carbon alkyl chain, and a reactive thiocyanate moiety, represents an intriguing molecule for investigation. This document aims to consolidate the known and predicted information regarding its chemical and physical characteristics.
Physicochemical Properties
| Property | Predicted Value/Information | Data Source/Methodology |
| Molecular Formula | C₁₃H₁₇NS | Calculated from chemical structure |
| Molecular Weight | 219.35 g/mol | Calculated from molecular formula |
| Appearance | Predicted to be a colorless to pale yellow liquid at room temperature. | Based on analogous short-chain alkylphenyl thiocyanates. |
| Boiling Point | Estimated to be in the range of 280-320 °C at atmospheric pressure. | Estimation based on the boiling points of structurally related aromatic compounds. |
| Melting Point | Not applicable (predicted to be a liquid at room temperature). | General property of similar non-symmetrical aromatic alkyl compounds. |
| Density | Estimated to be approximately 1.0 - 1.1 g/cm³ at 20 °C. | Based on densities of similar aromatic and alkyl thiocyanate compounds. |
| Solubility | Predicted to be soluble in organic solvents such as ethanol, acetone, and chloroform.[1] Predicted to be insoluble in water. | General solubility trends for organic thiocyanates.[1] |
| Vapor Pressure | Predicted to be low at room temperature. | Consistent with a relatively high boiling point. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through nucleophilic substitution, a common method for preparing alkyl thiocyanates.[2] The following protocol describes a general procedure that can be adapted for this specific synthesis.
Synthesis of this compound from 1-Bromo-1-phenylhexane
This reaction involves the displacement of a halide from an alkyl halide by a thiocyanate salt.
Reaction Scheme:
Caption: Proposed workflow for the initial biological screening of this compound.
Safety and Handling
Specific safety data for this compound is not available. However, based on the general hazards associated with organic thiocyanates and related compounds, the following precautions should be taken:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Toxicity: The toxicity of this compound has not been determined. Assume the compound is toxic and handle it with care. In case of exposure, seek immediate medical attention.
Conclusion
This compound is a molecule with potential for further investigation in the fields of medicinal chemistry and chemical biology. This guide provides a foundational set of predicted physicochemical properties and a viable synthetic route to encourage and facilitate such research. While the biological activity of this specific compound remains to be elucidated, the known activities of its isothiocyanate isomer suggest that it may be a valuable probe or lead compound. All predicted data should be validated through experimental determination. The experimental protocols and workflows provided herein offer a starting point for the synthesis, characterization, and biological evaluation of this intriguing organic thiocyanate.
References
Unraveling the Mechanism of Action of 1-Phenylhexyl Thiocyanate: A Review of Currently Available Scientific Literature
A comprehensive search of the current scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 1-Phenylhexyl thiocyanate. At present, there is a lack of published research detailing its biological activity, cellular targets, and impact on signaling pathways.
While data on this compound is scarce, research on a closely related compound, Phenylhexyl isothiocyanate (PHI) , offers some potential avenues for future investigation. It is crucial to note that while structurally similar, the thiocyanate (-SCN) and isothiocyanate (-NCS) functional groups can impart distinct chemical and biological properties, and therefore, the activities of PHI cannot be directly extrapolated to this compound.
Insights from the Analogue: Phenylhexyl Isothiocyanate (PHI)
Research into Phenylhexyl isothiocyanate has primarily focused on its anti-cancer properties, particularly in leukemia. Studies have shown that PHI can suppress cell proliferation and induce apoptosis (programmed cell death) in human myeloid leukemia cells.
The proposed mechanisms of action for PHI include:
-
Reactivation of Mutant p53: PHI has been observed to restore the function of the tumor suppressor protein p53 in cancer cells where it is mutated. This reactivation leads to the transcription of genes involved in cell cycle arrest and apoptosis.
-
Induction of Apoptosis via Multiple Pathways: PHI appears to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (Fas death receptor) pathways. This is supported by the observed increase in the expression of key apoptosis-related proteins such as Bax, caspases-3, -8, and -9, and poly (ADP-ribose) polymerase (PARP).
-
Cell Cycle Arrest: The compound has been shown to cause cell cycle arrest at the G0/G1 phase in a dose- and time-dependent manner in leukemia cell lines.
-
Inhibition of the Wnt/β-catenin Signaling Pathway: Some evidence suggests that PHI can inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.
The following diagram illustrates the proposed signaling pathways affected by Phenylhexyl isothiocyanate (PHI), based on the available literature.
Caption: Proposed mechanism of action for Phenylhexyl isothiocyanate (PHI).
The General Biological Role of Thiocyanates
In a broader biological context, the thiocyanate anion (SCN⁻) is known to be a substrate for lactoperoxidase, an enzyme found in various bodily fluids. This system plays a role in the innate immune defense by generating hypothiocyanous acid (HOSCN), which has antimicrobial properties. Organic thiocyanates, a diverse class of compounds, have been investigated for a range of biological activities, including potential antitumor and antifungal properties. Their mechanisms can involve interactions with cellular enzymes and DNA.
Future Directions
The lack of specific data on this compound highlights a clear area for future research. Investigating its effects on various cancer cell lines, its potential to modulate the signaling pathways identified for PHI, and its broader toxicological profile would be essential first steps. Detailed experimental protocols, similar to those used for studying PHI, could be employed. These would include:
-
Cell Viability Assays (e.g., MTT, CCK-8): To determine the cytotoxic effects of this compound on different cell lines.
-
Flow Cytometry: To analyze the effects on the cell cycle and to quantify apoptosis.
-
Western Blotting: To measure the expression levels of key proteins involved in apoptosis and other signaling pathways (e.g., p53, caspases, Bax, proteins of the Wnt pathway).
-
Enzyme Inhibition Assays: To identify potential specific enzyme targets.
Until such studies are conducted and published, a detailed technical guide on the mechanism of action of this compound cannot be formulated. The scientific community awaits further research to elucidate the biological role of this specific compound.
The Biological Activity of Arylalkyl Thiocyanates: A Comprehensive Literature Review
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Arylalkyl thiocyanates are a class of organic compounds characterized by an arylalkyl backbone and a thiocyanate (-SCN) functional group. These compounds and their isomers, the arylalkyl isothiocyanates (-NCS), have garnered significant interest in the scientific community for their diverse biological activities. While the isothiocyanates, particularly those derived from cruciferous vegetables like benzyl isothiocyanate (BITC), have been extensively studied for their anticancer properties, the biological activities of arylalkyl thiocyanates are less explored. This technical guide provides a comprehensive review of the existing literature on the biological activity of arylalkyl thiocyanates, with a comparative analysis of their more studied isothiocyanate isomers to provide a broader context for their potential applications in drug discovery and development.
Synthesis of Arylalkyl Thiocyanates
A common synthetic route to arylalkyl thiocyanates involves the nucleophilic substitution reaction between an arylalkyl halide and an alkali metal thiocyanate, such as potassium thiocyanate (KSCN).
Figure 1: General synthesis of arylalkyl thiocyanates.
Antiparasitic Activity of Aryloxyethyl Thiocyanates
Recent studies have highlighted the potential of aryloxyethyl thiocyanate derivatives as agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. The following table summarizes the in vitro activity of selected compounds.
| Compound | Structure | IC50 (µM) against T. cruzi epimastigotes |
| 1 | 4-Phenoxyphenoxyethyl thiocyanate | 5.2 |
| 2 | 4-(4-Chlorophenoxy)phenoxyethyl thiocyanate | 3.8 |
| 3 | 4-(4-Methylphenoxy)phenoxyethyl thiocyanate | 4.5 |
Experimental Protocol: In Vitro Anti-proliferative Assay against T. cruzi
-
Parasite Culture: Trypanosoma cruzi epimastigotes are cultured in a liver infusion tryptose (LIT) medium supplemented with 10% fetal bovine serum at 28°C.
-
Assay Procedure: The compounds are dissolved in dimethyl sulfoxide (DMSO) and added to the parasite cultures in 96-well plates at various concentrations. The final DMSO concentration is kept below 0.5%.
-
Incubation: The plates are incubated for 72 hours at 28°C.
-
Quantification: Parasite proliferation is determined by measuring the absorbance at 620 nm after the addition of a resazurin-based reagent.
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Antimicrobial Activity of Allylic Thiocyanates
A series of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction have demonstrated notable antimicrobial activity against a range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | Structure | MIC (µg/mL) against S. aureus (MRSA) |
| 4 | Methyl (Z)-3-(4-chlorophenyl)-2-(thiocyanomethyl)propenoate | 12.5 |
| 5 | Methyl (Z)-3-(2,4-dichlorophenyl)-2-(thiocyanomethyl)propenoate | 6.25 |
| 6 | Methyl (Z)-3-(4-bromophenyl)-2-(thiocyanomethyl)propenoate | 12.5 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Figure 2: Workflow for MIC determination.
Anticancer and Insecticidal Activities: A Research Gap
A thorough review of the current literature reveals a significant lack of quantitative data (e.g., IC50, LD50) on the anticancer and insecticidal activities of arylalkyl thiocyanates. The research in these areas is overwhelmingly focused on the isothiocyanate isomers. This represents a notable gap in the scientific literature and a potential area for future investigation.
The Biological Activity of Arylalkyl Isothiocyanates: A Comparative Overview
To provide a more complete picture of the potential of this class of compounds, this section reviews the well-documented biological activities of arylalkyl isothiocyanates.
Anticancer Activity of Benzyl Isothiocyanate (BITC)
Benzyl isothiocyanate (BITC) is one of the most extensively studied isothiocyanates and has demonstrated potent anticancer activity in a variety of cancer cell lines.
| Cancer Cell Line | IC50 (µM) of BITC |
| Human Breast Cancer (MCF-7) | 7.5 |
| Human Pancreatic Cancer (PANC-1) | 10 |
| Human Prostate Cancer (PC-3) | 5 |
Mechanism of Action: Induction of Apoptosis
BITC induces apoptosis in cancer cells through multiple signaling pathways, primarily involving the generation of reactive oxygen species (ROS) and the activation of the mitogen-activated protein kinase (MAPK) cascade.[1][2]
Figure 3: BITC-induced apoptosis pathway.
Conclusion and Future Directions
Arylalkyl thiocyanates represent a class of compounds with demonstrated antiparasitic and antimicrobial activities. However, their full therapeutic potential remains largely unexplored, particularly in the areas of oncology and insecticide development. The extensive research on their isothiocyanate isomers suggests that arylalkyl thiocyanates may also possess significant anticancer and other biological activities. Future research should focus on the systematic evaluation of a diverse library of arylalkyl thiocyanates to elucidate their structure-activity relationships, mechanisms of action, and potential as novel therapeutic agents. Such studies will be crucial in bridging the current knowledge gap and unlocking the full potential of this promising class of compounds.
References
A Technical Guide to the Discovery and Initial Screening of Novel Thiocyanate Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the discovery and initial screening of novel thiocyanate compounds. Thiocyanates (R-S-C≡N) and their isothiocyanate (R-N=C=S) isomers are a class of sulfur-containing organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include potent anticancer, antimicrobial, and enzyme-inhibitory properties.[1][2][3] This guide will detail the typical workflow for identifying and validating novel thiocyanate drug candidates, provide detailed experimental protocols for key assays, and present quantitative data and visual representations of relevant biological pathways.
The Drug Discovery and Screening Funnel for Novel Thiocyanates
The discovery of new therapeutic agents is a systematic process designed to identify promising compounds from a vast chemical space and progressively narrow them down to a few candidates with the desired pharmacological profile. This process is often visualized as a "screening funnel," where a large number of compounds enter the top, and only a select few emerge at the bottom after passing through a series of increasingly stringent assays.[4][5]
A typical screening cascade for novel thiocyanate compounds begins with a large library of newly synthesized derivatives and proceeds through several stages of in vitro testing to identify "hits" and validate them into "leads."
Logical Workflow for Initial Screening
The initial screening of a novel thiocyanate library is designed to efficiently identify compounds with desirable biological activity while simultaneously flagging those with potential liabilities, such as cytotoxicity to healthy cells. The workflow is a multi-step process that moves from high-throughput primary screens to more complex secondary and mechanistic assays.
References
- 1. bds.berkeley.edu [bds.berkeley.edu]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Screening cascade – REVIVE [revive.gardp.org]
- 4. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
Spectroscopic Analysis of 1-Phenylhexyl Thiocyanate: A Technical Guide
Introduction
1-Phenylhexyl thiocyanate is an organic compound featuring a phenyl group, a hexyl chain, and a thiocyanate functional group. The unique combination of these structural elements imparts specific chemical and physical properties that are of interest in various research domains, including medicinal chemistry and materials science. A thorough spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its electronic and structural features. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of this compound, complete with predicted data, detailed experimental protocols, and workflow visualizations. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the methine proton adjacent to the phenyl and thiocyanate groups, and the methylene and methyl protons of the hexyl chain.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl H (ortho, meta, para) | 7.2 - 7.4 | Multiplet | 5H |
| Methine H (CH-SCN) | 4.5 - 5.0 | Triplet | 1H |
| Methylene H (alpha to CH) | 1.8 - 2.0 | Multiplet | 2H |
| Methylene H (beta, gamma, delta) | 1.2 - 1.6 | Multiplet | 6H |
| Methyl H (terminal CH₃) | 0.8 - 1.0 | Triplet | 3H |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Thiocyanate C (SCN) | 110 - 115 |
| Phenyl C (quaternary) | 135 - 140 |
| Phenyl C (CH) | 125 - 130 |
| Methine C (CH-SCN) | 55 - 60 |
| Methylene C (alpha to CH) | 35 - 40 |
| Methylene C (beta, gamma) | 25 - 30 |
| Methylene C (delta) | 20 - 25 |
| Methyl C (terminal CH₃) | 10 - 15 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[1] The choice of solvent can influence chemical shifts.[2]
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of 300 MHz or higher for better resolution.
-
Shim the magnetic field to obtain optimal homogeneity.
-
Set the appropriate spectral width, acquisition time, and relaxation delay. For ¹³C NMR, a longer relaxation delay may be necessary for quaternary carbons.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each carbon.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Expected IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the thiocyanate group, the aromatic ring, and the aliphatic chain.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| C≡N (Thiocyanate) | 2140 - 2160 | Stretching |
| C-S (Thiocyanate) | 650 - 750 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C-H (Aliphatic) | 2850 - 2960 | Stretching |
| C-H (Aliphatic) | 1375 - 1470 | Bending |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (Thin Film Method):
-
Instrument Setup:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Ensure the instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
Data Acquisition:
-
Record a background spectrum of the clean salt plate.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Expected Mass Spectrometry Data
For this compound (C₁₃H₁₇NS), the expected molecular weight is approximately 219.11 g/mol . Electron ionization (EI) is a common technique that can cause fragmentation.
| m/z | Proposed Fragment | Notes |
| 219 | [M]⁺ | Molecular ion peak |
| 161 | [M - SCN]⁺ | Loss of the thiocyanate radical |
| 117 | [C₉H₉]⁺ | Phenylpropyl fragment |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement from benzyl) |
| 58 | [SCN]⁺ | Thiocyanate cation |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction:
-
For a volatile compound like this compound, direct insertion probe or gas chromatography (GC-MS) can be used.
-
If using GC-MS, dissolve the sample in a suitable solvent (e.g., dichloromethane or hexane) and inject it into the GC system.
-
-
Ionization:
-
Utilize an appropriate ionization method. Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.[5] Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to emphasize the molecular ion peak.[6][7]
-
-
Mass Analysis:
-
The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection and Data Analysis:
-
The detector records the abundance of each ion.
-
Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed fragmentation pattern with predicted pathways to confirm the structure.
-
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound and the logical relationship between the different spectroscopic techniques for structure elucidation.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship of spectroscopic techniques in structure elucidation.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a complete picture of its molecular structure. NMR spectroscopy elucidates the precise arrangement of protons and carbons, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides insights into the molecule's stability and fragmentation. The detailed protocols and expected data presented in this guide serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this and related compounds. The synergistic use of these analytical techniques is indispensable for unambiguous structure determination and quality control in a professional research and development setting.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the In Vitro and In Vivo Study of Thiocyanate Derivatives
This guide provides a comprehensive overview of the scientific investigation into thiocyanate derivatives, a class of compounds demonstrating significant therapeutic potential. Organic thiocyanates (R-S-C≡N) and their isomers, isothiocyanates (R-N=C=S), are found in natural products, synthetic drugs, and various bioactive molecules.[1][2][3][4] Extensive research has highlighted their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them promising candidates for drug development.[1][2][5][6] This document details the key findings from in vitro and in vivo studies, presents quantitative data in a structured format, outlines common experimental protocols, and illustrates the underlying mechanisms and workflows.
In Vitro Studies of Thiocyanate Derivatives
In vitro studies are fundamental to characterizing the biological activity of thiocyanate derivatives at a cellular and molecular level. These assays provide crucial data on efficacy, potency, and mechanism of action before advancing to more complex in vivo models.
Antimicrobial Activity
Thiocyanate derivatives have shown broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi.[1][6][7] Notably, allylic thiocyanates bearing halogenated aryl groups have demonstrated moderate-to-high activity against selective pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[7] The antimicrobial efficacy is often attributed to the generation of hypothiocyanous acid (HOSCN), a potent antimicrobial species, through peroxidase-catalyzed oxidation.[8]
1.1.1 Quantitative Antimicrobial Data
The following table summarizes the antimicrobial activity of selected allylic thiocyanate derivatives against various microbial strains. Activity is expressed as the diameter of the inhibition zone.
| Compound ID | Substituent Group | S. aureus (ATCC 25923) Inhibition Zone (mm) | E. coli (ATCC 25922) Inhibition Zone (mm) | C. albicans (ATCC 10231) Inhibition Zone (mm) | Reference |
| 2f | Toluoyl | 10 | 11 | 10 | [7] |
| 2g | Naphthyl | 11 | 12 | 11 | [7] |
| 2h | 4-Fluorophenyl | 10 | 11 | 10 | [7] |
| 2i | 2-Bromophenyl | 14 | 12 | 13 | [7] |
| 2j | 4-Bromophenyl | 15 | 13 | 14 | [7] |
| 2k | 4-Chlorophenyl | 18 | 15 | 17 | [7] |
| Imipenem | (Positive Control) | 18 | 18 | N/A | [7] |
Data extracted from in vitro screening of allylic thiocyanates.[7]
1.1.2 Experimental Protocol: Agar Well Diffusion Assay
This method is commonly used to evaluate the antimicrobial activity of chemical compounds.[7]
-
Culture Preparation : Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard.
-
Plate Inoculation : A sterile cotton swab is dipped into the adjusted suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Well Preparation : Wells (e.g., 6 mm in diameter) are punched into the agar using a sterile cork borer.
-
Compound Application : A specific concentration of the thiocyanate derivative solution (e.g., 1 mg/mL) is added to each well. A positive control (e.g., Imipenem) and a negative control (solvent) are also included.
-
Incubation : The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
Data Measurement : The diameter of the clear zone of inhibition around each well is measured in millimeters (mm) to determine the antimicrobial activity.[7]
Anticancer Activity
Numerous studies have established the antiproliferative and antitumor activities of thiocyanate and isothiocyanate derivatives against various cancer cell lines, including leukemia, breast, lung, and liver cancer.[2][9][10] The mechanisms of action are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways.[9][11]
1.2.1 Quantitative Anticancer Data (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below presents IC₅₀ values for various thiocyanate and isothiocyanate derivatives against human cancer cell lines.
| Compound | Derivative Type | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| 4-Methoxyphenyl isothiocyanate | Isothiocyanate | HepG2 (Liver) | 25.9 | [10] |
| 4-Methoxyphenyl isothiocyanate | Isothiocyanate | MCF-7 (Breast) | 12.3 | [10] |
| Methylisothiocyanate | Isothiocyanate | HepG2 (Liver) | 40 | [10] |
| Methylisothiocyanate | Isothiocyanate | MCF-7 (Breast) | 20 | [10] |
| 1,2-Dichloro-4-isocyanato-benzene | Isocyanate | MCF-7 (Breast) | 5.3 | [10] |
| Thietane derivative (6a) | Thietane | HepG2 (Liver) | 20 | [10] |
| Thietane derivative (6a) | Thietane | MCF-7 (Breast) | 20 | [10] |
| Thietane derivative (6b) | Thietane | HepG2 (Liver) | 8.9 | [10] |
| Thietane derivative (6b) | Thietane | MCF-7 (Breast) | 10.3 | [10] |
| Azetidine derivative | Azetidine | HepG2 (Liver) | 13.5 | [10] |
| Azetidine derivative | Azetidine | MCF-7 (Breast) | 10 | [10] |
| 5-Fluorouracil | (Positive Control) | MCF-7 (Breast) | 5 | [10] |
1.2.2 Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding : Cancer cells (e.g., HepG2 or MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with various concentrations of the thiocyanate derivatives and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition : The MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization : The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration.[10]
In Vivo Studies and Pharmacokinetics
In vivo studies in animal models are critical for evaluating the efficacy, safety, and pharmacokinetic profile of thiocyanate derivatives in a whole biological system.
Anti-inflammatory and Antimicrobial Efficacy in Animal Models
Preclinical studies in mouse models have demonstrated the anti-inflammatory and antimicrobial effects of thiocyanate.[8][12] In a cystic fibrosis mouse model, nebulized thiocyanate was shown to decrease airway inflammation, reduce proinflammatory cytokines, and enhance the clearance of Pseudomonas aeruginosa.[12] This highlights the potential of thiocyanate as an inhaled therapeutic for chronic inflammatory lung diseases.[12]
Pharmacokinetics
Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. Thiocyanate administered orally is completely absorbed.[13] Following intravenous administration of sodium nitroprusside, it is rapidly metabolized to cyanide, which is then detoxified in the liver by the rhodanese enzyme to form thiocyanate.[14][15]
2.2.1 Quantitative Pharmacokinetic Data
| Parameter | Value | Species | Route of Administration | Reference |
| Half-life (T½) | ~3 days | Human | Oral | [13] |
| Volume of Distribution (Vd) | ~0.25 L/kg | Human | Oral | [13] |
| Elimination | Mainly Renal | Human | Oral / IV Metabolite | [13][15] |
| Sodium Nitroprusside T½ | ~2 minutes | Human | IV | [15] |
Mechanisms of Action and Synthesis Workflows
Understanding the molecular pathways modulated by thiocyanate derivatives and the methods for their synthesis is crucial for drug development.
Signaling Pathway: Role in Innate Immunity
Thiocyanate is a key component of the innate immune system.[8] It is oxidized by peroxidases, such as myeloperoxidase (MPO) found in neutrophils, in the presence of hydrogen peroxide (H₂O₂) to produce hypothiocyanous acid (HOSCN). HOSCN is a potent, yet selective, antimicrobial agent that targets pathogens while being less damaging to host cells compared to other oxidants like hypochlorous acid (HOCl).[8][16]
Caption: Thiocyanate oxidation by myeloperoxidase to produce antimicrobial HOSCN.
Signaling Pathway: Anticancer Mechanism
Isothiocyanate derivatives exert their anticancer effects through multiple pathways. They are known to inhibit cell proliferation by inducing cell cycle arrest, often at the G2/M phase.[11][17] They also trigger apoptosis by modulating the expression of key regulatory proteins, such as increasing the expression of pro-apoptotic proteins (e.g., Bax) and activating caspases, the executioners of cell death.[11][17]
Caption: Key pathways for isothiocyanate-induced cancer cell death and arrest.
Experimental Workflow: General Synthesis of Thiocyanates
The synthesis of organic thiocyanates can be achieved through various methods, including nucleophilic substitution, electrophilic addition, and radical reactions.[3][4] A common and straightforward approach involves the nucleophilic substitution of an alkyl halide or sulfonate with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN).[18][19]
Caption: A typical workflow for synthesizing organic thiocyanate derivatives.
References
- 1. Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress of direct thiocyanation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent progress of direct thiocyanation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity [mdpi.com]
- 7. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 12. Antiinflammatory and Antimicrobial Effects of Thiocyanate in a Cystic Fibrosis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical pharmacokinetics of nitroprusside, cyanide, thiosulphate and thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Pharmacokinetics of Nitroprusside, Cyanide, Thiosulphate and Thiocyanate | Semantic Scholar [semanticscholar.org]
- 15. litfl.com [litfl.com]
- 16. mdpi.com [mdpi.com]
- 17. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]
- 19. youtube.com [youtube.com]
Potential Therapeutic Targets of 1-Phenylhexyl Thiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylhexyl thiocyanate (PHI), a synthetic isothiocyanate, has emerged as a promising anti-cancer agent. This document provides an in-depth technical overview of its known mechanisms of action and potential therapeutic targets. In vitro and in vivo studies have demonstrated PHI's ability to selectively induce apoptosis and inhibit proliferation in various cancer cell lines, particularly in hematological malignancies, with minimal toxicity to normal cells. The primary therapeutic avenues for PHI appear to be through the reactivation of mutant p53, epigenetic modifications via inhibition of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), and modulation of the Wnt/β-catenin signaling pathway. This guide consolidates the current understanding of PHI's molecular interactions, presents available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways involved.
Core Mechanisms and Therapeutic Targets
This compound exerts its anti-neoplastic effects through a multi-pronged approach, targeting several key cellular processes and signaling pathways critical for cancer cell survival and proliferation.
Reactivation of Mutant p53
A significant number of human cancers harbor mutations in the p53 tumor suppressor gene, rendering the p53 protein non-functional. PHI has been shown to restore the wild-type conformation and function of mutant p53, a critical therapeutic target. This reactivation leads to the transcription of downstream p53 target genes involved in cell cycle arrest and apoptosis.
Epigenetic Modulation
PHI functions as an epigenetic modulator through the dual inhibition of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs).
-
HDAC Inhibition: PHI has been identified as an inhibitor of HDAC1 and HDAC2.[1] This inhibition leads to the hyperacetylation of histones, resulting in a more open chromatin structure that allows for the transcription of tumor suppressor genes, such as p21.
-
DNA Hypomethylation: PHI can reduce the activity of DNMT1 and DNMT3B, leading to the demethylation and subsequent re-expression of silenced tumor suppressor genes.
Inhibition of Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation. PHI has been shown to inhibit this pathway, resulting in decreased levels of β-catenin and its downstream targets, such as c-myc and cyclin D1.
Induction of Apoptosis and Cell Cycle Arrest
The culmination of the above mechanisms is the induction of apoptosis and cell cycle arrest in cancer cells. PHI has been observed to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Furthermore, it causes cell cycle arrest, primarily at the G0/G1 phase, by modulating the expression of cyclins and cyclin-dependent kinase inhibitors.
Quantitative Data
The following tables summarize the quantitative effects of this compound as reported in the literature.
Table 1: In Vitro Efficacy of this compound in Hematological Cancer Cell Lines
| Cell Line | Assay | Concentration (µmol/L) | Effect | Source |
| Kasumi-1 | Cell Viability (CCK-8) | 10 | 64.4% reduction in viability after 24h | [2] |
| SKNO-1 | Cell Viability (CCK-8) | 10 | 63.7% reduction in viability after 24h | [2] |
| Kasumi-1 | Apoptosis (Flow Cytometry) | 5 | 3.1±0.13% early apoptotic cells | [2] |
| 10 | 34.2±0.98% early apoptotic cells | [2] | ||
| 20 | 41.2±1.12% early apoptotic cells | [2] | ||
| 40 | 60.5±1.7% early apoptotic cells | [2] | ||
| SKNO-1 | Apoptosis (Flow Cytometry) | 5 | 4.5±0.12% early apoptotic cells | [2] |
| 10 | 10.7±0.82% early apoptotic cells | [2] | ||
| 20 | 59.8±2.3% early apoptotic cells | [2] | ||
| 40 | 69.7±2.15% early apoptotic cells | [2] | ||
| Kasumi-1 | Colony Formation | 5 | 92±3 colonies (vs. 130±6 in control) | [2] |
| 10 | 52±4 colonies | [2] | ||
| 20 | 38±4 colonies | [2] | ||
| 40 | 21±2 colonies | [2] |
Table 2: Effect of this compound on Cell Cycle Distribution in Kasumi-1 Cells
| Concentration (µmol/L) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Source |
| 0 (Control) | 44.8±1.2 | Not specified | Not specified | [2] |
| 1.25 | 50.5±1.8 | Not specified | Not specified | [2] |
| 2.5 | 64.3±3.1 | Not specified | Not specified | [2] |
| 5 | 71.9±1.6 | Significantly decreased | Not specified | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Caption: Reactivation of mutant p53 by this compound.
Caption: Epigenetic modulation by this compound.
Caption: Inhibition of Wnt/β-catenin pathway by this compound.
Experimental Workflow
Caption: General experimental workflow for in vitro studies of PHI.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the study of this compound. Specific parameters may need to be optimized based on the cell line and experimental conditions.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
PHI Treatment: Treat cells with various concentrations of PHI (e.g., 0, 1.25, 2.5, 5, 10, 20, 40 µmol/L) and a vehicle control (DMSO). Incubate for desired time points (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with various concentrations of PHI as described for the viability assay.
-
Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described above.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Washing: Wash the cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
-
Protein Extraction: Lyse PHI-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, Bax, β-catenin, HDAC1, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
HDAC Activity Assay (Colorimetric)
-
Nuclear Extract Preparation: Prepare nuclear extracts from PHI-treated and control cells.
-
Assay Reaction: In a 96-well plate, combine the nuclear extract with an HDAC colorimetric substrate and assay buffer.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for deacetylation.
-
Developer Addition: Add a lysine developer solution to each well, which produces a chromophore from the deacetylated substrate.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Measurement: Read the absorbance at 405 nm. HDAC activity is inversely proportional to the signal.
DNMT Activity Assay (Colorimetric)
-
Nuclear Extract Preparation: Prepare nuclear extracts from PHI-treated and control cells.
-
DNA Coating: Use a 96-well plate pre-coated with a cytosine-rich DNA substrate.
-
Methylation Reaction: Add the nuclear extract and a methyl group donor (S-adenosylmethionine) to the wells and incubate to allow for DNA methylation.
-
Antibody Incubation: Add a primary antibody specific for 5-methylcytosine, followed by a secondary HRP-conjugated antibody.
-
Detection: Add a colorimetric substrate and measure the absorbance. DNMT activity is proportional to the signal intensity.
Conclusion and Future Directions
This compound demonstrates significant potential as a multi-targeted therapeutic agent for cancer. Its ability to reactivate mutant p53, modulate the epigenome, and inhibit pro-proliferative signaling pathways provides a strong rationale for its further development. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic properties in more complex in vivo models, identifying predictive biomarkers of response, and exploring its efficacy in combination with other standard-of-care chemotherapeutics. The detailed understanding of its molecular targets and mechanisms of action outlined in this guide serves as a foundation for these continued investigations.
References
- 1. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylhexyl isothiocyanate suppresses cell proliferation and promotes apoptosis via repairing mutant P53 in human myeloid leukemia M2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 1-Phenylhexyl Thiocyanate: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies required to evaluate the solubility and stability of 1-Phenylhexyl thiocyanate, a compound of interest for researchers, scientists, and drug development professionals. While specific experimental data for this compound is not publicly available, this document outlines the established protocols and theoretical frameworks necessary to generate such critical data. The guide focuses on standardized experimental procedures for determining solubility in various solvents and assessing stability under diverse environmental conditions, adhering to industry-accepted guidelines.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The solubility of this compound can be determined using established methods such as kinetic and thermodynamic solubility assays.
Theoretical Solubility Landscape
Due to the presence of a phenyl ring and a hexyl chain, this compound is expected to be a lipophilic molecule with low aqueous solubility. Its solubility is anticipated to be higher in organic solvents. The thiocyanate group, while polar, is unlikely to significantly enhance water solubility in the context of the larger hydrophobic structure.
Illustrative Solubility Data
The following table presents a hypothetical solubility profile for this compound in a range of common solvents. This data is for illustrative purposes and must be confirmed by experimental measurement.
| Solvent | Type | Expected Solubility (mg/mL) |
| Water | Aqueous | < 0.1 |
| Phosphate Buffered Saline (pH 7.4) | Aqueous Buffer | < 0.1 |
| Ethanol | Polar Protic | > 50 |
| Methanol | Polar Protic | > 50 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |
| Acetonitrile | Polar Aprotic | > 50 |
| Dichloromethane | Non-polar | > 100 |
| Hexane | Non-polar | < 10 |
Stability Assessment
Understanding the stability of a compound is paramount for determining its shelf-life, storage conditions, and potential degradation pathways. Stability testing is typically performed according to the International Council for Harmonisation (ICH) guidelines.[1][2]
Forced Degradation Studies
Forced degradation, or stress testing, is conducted to identify potential degradation products and elucidate degradation pathways.[3][4] These studies involve exposing the compound to conditions more severe than accelerated stability testing.[3]
Illustrative Stability Data
The table below summarizes the expected stability of this compound under various stress conditions, based on the general reactivity of organic thiocyanates.
| Condition | Stressor | Expected Degradation | Potential Degradation Products |
| Hydrolytic | |||
| Acidic (e.g., 0.1 M HCl) | H⁺ | Moderate to High | 1-Phenylhexan-1-ol, Benzaldehyde, Hexanoic acid, Cyanide ions |
| Neutral (Water) | H₂O | Low | Minimal degradation expected |
| Basic (e.g., 0.1 M NaOH) | OH⁻ | High | 1-Phenylhexan-1-ol, Benzaldehyde, Hexanoic acid, Thiocarbamate derivatives |
| Oxidative | 3% H₂O₂ | Moderate | Sulfoxide and sulfone derivatives, Benzaldehyde, Hexanoic acid |
| Photolytic | UV/Visible Light (ICH Q1B) | Moderate | Isomerization to isothiocyanate, various photolytic cleavage products |
| Thermal | 60°C | Low to Moderate | Isomerization to isothiocyanate, products of thermal decomposition |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible solubility and stability data.
Solubility Determination
This method provides a rapid assessment of solubility and is often used in early-stage drug discovery.[5][6]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well. The final DMSO concentration should be low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with shaking.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
Quantification (Optional): Alternatively, after incubation, the solutions can be filtered or centrifuged, and the concentration of the dissolved compound in the supernatant can be determined by HPLC-UV.
This method determines the equilibrium solubility and is considered the gold standard.[5][6]
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV. A standard calibration curve of the compound in the same solvent should be used for quantification.
Stability Testing: Forced Degradation
Forced degradation studies are essential for developing stability-indicating analytical methods.[7]
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, acetonitrile/water) at a known concentration.
-
Stress Conditions: Expose the solutions to the following stress conditions for a defined period (e.g., up to 7 days):[4]
-
Acidic: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic: 0.1 M NaOH at room temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Store the solid compound and a solution at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose the solid compound and a solution to light according to ICH Q1B guidelines.[1]
-
-
Neutralization: At specified time points, withdraw aliquots and, for the acid and base-stressed samples, neutralize them.
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for kinetic and thermodynamic solubility determination.
Forced Degradation Study Workflow
Caption: Workflow for conducting forced degradation studies.
Potential Degradation Pathways of an Alkyl Phenyl Thiocyanate
Caption: Potential degradation pathways for this compound.
Conclusion
References
Methodological & Application
Application Notes and Protocols for 1-Phenylhexyl Thiocyanate in Cell Culture Assays
Disclaimer: The following application notes and protocols are designed to serve as a comprehensive guide for researchers, scientists, and drug development professionals. It is important to note that specific experimental data and established protocols for 1-Phenylhexyl thiocyanate are limited in the currently available scientific literature. The information provided herein is largely based on research conducted on the closely related compound, 6-phenylhexyl isothiocyanate (PHI) , and general cell culture methodologies. Researchers should use this document as a starting point and perform thorough optimization for their specific cell lines and experimental conditions.
Introduction
This compound is an organic compound containing a thiocyanate (-SCN) functional group. While its specific biological activities are not extensively documented, the related isothiocyanate, 6-phenylhexyl isothiocyanate (PHI), has demonstrated significant anti-cancer properties.[1][2][3] Research on PHI suggests that it can induce apoptosis (programmed cell death) and inhibit the growth of cancer cells by targeting key cellular pathways.[1][3] These pathways include the inhibition of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which are crucial for the epigenetic regulation of gene expression.[2]
These application notes provide a generalized framework for investigating the potential cytotoxic and anti-proliferative effects of this compound in cell culture, drawing parallels from the known mechanisms of its isothiocyanate analog.
Potential Mechanism of Action (Hypothesized)
Based on the activity of 6-phenylhexyl isothiocyanate, it is hypothesized that this compound may exert anti-cancer effects through the modulation of epigenetic regulatory enzymes. A potential signaling pathway is outlined below:
Caption: Hypothesized signaling pathway for this compound.
Data Presentation: Effects of 6-Phenylhexyl Isothiocyanate (PHI)
The following tables summarize quantitative data from studies on 6-phenylhexyl isothiocyanate (PHI), which can be used as a reference for designing dose-response experiments with this compound.
Table 1: Concentration-Dependent Effects of 6-Phenylhexyl Isothiocyanate (PHI) on Cancer Cells
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| Prostate Cancer Cells | HDAC Inhibition | 1-20 µM | Significant reduction in HDAC1 and HDAC2 activity. | [2] |
| Leukemic T-cells | DNMT Inhibition | 5-40 µM | Reduction in DNMT1 and 3B activity. | [2] |
| Human Leukemia HL-60 | Apoptosis Induction | Not Specified | Induced growth arrest and apoptosis. | [1][3] |
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on cell viability and proliferation.
General Experimental Workflow
Caption: General workflow for cell viability assays.
Preparation of this compound Stock Solution
-
Reagent: this compound
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.
-
Procedure:
-
Accurately weigh a known amount of this compound.
-
Dissolve in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding
-
Materials:
-
Selected cancer cell line(s) (e.g., A549, HCT-116, PC-3)
-
Complete cell culture medium (specific to the cell line)
-
96-well flat-bottom cell culture plates
-
-
Procedure:
-
Trypsinize and count the cells.
-
Seed the cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
Treatment with this compound
-
Procedure:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).
-
Cell Viability Assay (MTT Assay Protocol)
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis
-
Calculation of Cell Viability:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
-
Determination of IC50:
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Concluding Remarks
The provided protocols and background information offer a solid foundation for initiating research into the biological effects of this compound. Due to the lack of specific data for this compound, a systematic approach involving dose-response and time-course experiments is crucial to determine its efficacy and mechanism of action in different cancer cell lines. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs.
References
Application of 1-Phenylhexyl Thiocyanate in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylhexyl isothiocyanate (PHTC), a synthetic isothiocyanate, has emerged as a promising agent in cancer research. Isothiocyanates are naturally occurring compounds found in cruciferous vegetables and are known for their chemopreventive properties. PHTC, in particular, has demonstrated potent anti-cancer activities, primarily through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation in various cancer cell lines, with notable efficacy in leukemia and prostate cancer models. This document provides detailed application notes, experimental protocols, and a summary of quantitative data to guide researchers in utilizing PHTC for cancer studies.
Mechanism of Action
PHTC exerts its anti-cancer effects through a multi-faceted approach, targeting several key signaling pathways involved in cancer cell survival and proliferation. The primary mechanisms of action include:
-
Induction of Apoptosis: PHTC triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to upregulate the expression of pro-apoptotic proteins such as Bax and activate caspases, including caspase-3, -8, and -9, which are key executioners of apoptosis.
-
Cell Cycle Arrest: PHTC can induce cell cycle arrest, primarily at the G0/G1 phase, thereby preventing cancer cells from progressing through the cell division cycle. This is often associated with the upregulation of cell cycle inhibitors like p21.
-
Restoration of Mutant p53 Function: In cancer cells harboring mutant p53, PHTC has been shown to restore the tumor-suppressive functions of p53, leading to the reactivation of p53-mediated apoptosis.[1]
-
Inhibition of Histone Deacetylases (HDACs): PHTC acts as an inhibitor of HDACs. HDAC inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure that can reactivate the expression of tumor suppressor genes.
-
Modulation of Signaling Pathways: PHTC has been observed to inhibit pro-survival signaling pathways such as the PI3K/Akt pathway and the Wnt/β-catenin pathway.
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-cancer effects of 1-Phenylhexyl isothiocyanate from various studies.
Table 1: In Vitro Efficacy of 1-Phenylhexyl Isothiocyanate
| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect |
| Kasumi-1 | Acute Myeloid Leukemia | Colony Formation | 5 | ~30% inhibition |
| Kasumi-1 | Acute Myeloid Leukemia | Colony Formation | 10 | ~60% inhibition |
| Kasumi-1 | Acute Myeloid Leukemia | Colony Formation | 20 | ~70% inhibition |
| Kasumi-1 | Acute Myeloid Leukemia | Colony Formation | 40 | ~84% inhibition |
| Jurkat | T-cell Leukemia | Cell Viability (48h) | ~20 | IC50 |
| HL-60 | Promyelocytic Leukemia | Cell Viability (72h) | 20 | ~43% viability |
| HL-60 | Promyelocytic Leukemia | Cell Viability (72h) | 40 | ~64% inhibition |
Table 2: In Vivo Efficacy of 1-Phenylhexyl Isothiocyanate
| Cancer Model | Animal Model | Treatment | Outcome |
| Human leukemia HL-60 xenograft | Immunodeficient mice | Oral gavage | Significantly reduced tumor incidence |
| Kasumi-1 xenograft | Nude mice | Intraperitoneal injection (40 µmol/l daily for 14 days) | Significant reduction in tumor volume |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of PHTC on the viability of cancer cells, such as the HL-60 promyelocytic leukemia cell line.
Materials:
-
1-Phenylhexyl thiocyanate (PHTC)
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Treatment: After 24 hours of incubation, treat the cells with various concentrations of PHTC (e.g., 0, 5, 10, 20, 40 µM). Ensure the final DMSO concentration is below 0.1% in all wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Western Blot Analysis for p21 Expression
This protocol describes the detection of p21 protein expression in prostate cancer cells treated with PHTC.
Materials:
-
This compound (PHTC)
-
Prostate cancer cells (e.g., LNCaP)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-p21 antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat prostate cancer cells with PHTC for the desired time. Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-p21 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescence substrate and visualize the protein bands using an imaging system.
In Vivo Xenograft Model in Mice
This protocol outlines the procedure for evaluating the anti-tumor efficacy of PHTC in a leukemia xenograft mouse model.
Materials:
-
This compound (PHTC)
-
Leukemia cells (e.g., HL-60)
-
Immunodeficient mice (e.g., nude mice)
-
Matrigel (optional)
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of leukemia cells (e.g., 1 x 10^7 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size, measure the tumor volume using calipers.
-
Treatment: Randomly assign the mice to treatment and control groups. Administer PHTC to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle control.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or Western blotting).
Visualizations
Signaling Pathways Affected by this compound
Caption: Signaling pathways modulated by this compound leading to cancer cell death.
Experimental Workflow for In Vitro Studies
Caption: A typical experimental workflow for evaluating the in vitro effects of PHTC.
Logical Relationship of PHTC's Anti-Cancer Mechanisms
Caption: The logical flow from HDAC inhibition by PHTC to tumor suppression.
References
Application Notes and Protocols: Preclinical Evaluation of 1-Phenylhexyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylhexyl thiocyanate is a synthetic organothiocyanate compound. The thiocyanate (-SCN) functional group is present in various natural and synthetic molecules that have demonstrated a range of biological activities. Thiocyanates are known to participate in various biological processes, including acting as precursors to isothiocyanates, which have well-documented chemopreventive and anti-inflammatory properties. The lipophilic phenylhexyl scaffold of this compound suggests potential for good cell membrane permeability, an important characteristic for bioavailability.
These application notes provide a comprehensive framework for the preclinical evaluation of this compound, outlining a tiered approach from initial in vitro screening to in vivo efficacy studies. The protocols and experimental designs are provided as a guide for researchers to assess the potential therapeutic utility of this compound.
Hypothesized Biological Activities
Given the chemical nature of the thiocyanate group, two primary biological activities are hypothesized for this compound:
-
Anticancer Activity: Many organothiocyanate compounds exhibit cytotoxic effects against cancer cells through various mechanisms, including induction of apoptosis and cell cycle arrest.
-
Anti-inflammatory Activity: Thiocyanate is a key component of the innate immune system and can exert antioxidant and anti-inflammatory effects.
The following experimental designs will explore these two potential applications.
Experimental Design: A Tiered Approach
A progressive experimental design is proposed, starting with broad in vitro screening and moving towards more focused in vivo studies.
Caption: Tiered experimental workflow for preclinical evaluation.
In Vitro Protocols
Protocol 1: MTT Cytotoxicity Assay
Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., HEK293)
-
This compound
-
DMEM/RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with medium containing the compound at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation:
| Cell Line | This compound IC50 (µM) |
| MCF-7 | |
| A549 | |
| HCT116 | |
| HEK293 |
Protocol 2: Measurement of Nitric Oxide (NO) Production in Macrophages
Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
DMEM medium, FBS, Penicillin-Streptomycin
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates and incubate for 24 hours.
-
Compound Pre-treatment: Treat cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 540 nm.
-
Data Analysis: Quantify NO production using a sodium nitrite standard curve.
Data Presentation:
| Treatment | NO Concentration (µM) |
| Vehicle Control | |
| LPS (1 µg/mL) | |
| LPS + this compound (Conc. 1) | |
| LPS + this compound (Conc. 2) | |
| LPS + this compound (Conc. 3) |
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
In Vivo Protocol
Protocol 3: Xenograft Mouse Model for Anticancer Efficacy
Objective: To evaluate the in vivo anticancer efficacy of this compound in a tumor xenograft model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Selected human cancer cell line (e.g., HCT116)
-
This compound
-
Vehicle for in vivo administration (e.g., corn oil with 5% DMSO)
-
Matrigel
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Grouping: Randomize mice into treatment and control groups (n=8-10 per group).
-
Treatment Administration: Administer this compound (at predetermined doses) or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day X | Average Tumor Weight (g) at Endpoint | Average Body Weight Change (%) |
| Vehicle Control | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| Positive Control (e.g., 5-FU) |
Disclaimer
These application notes and protocols are intended for guidance and informational purposes only. All experiments involving cell lines and animals should be conducted in accordance with institutional and national guidelines and regulations. The hypothesized biological activities of this compound require experimental validation. Researchers should perform their own optimization and validation of the described methods.
Application Notes: High-Throughput Screening Assays for Thiocyanate Compounds
References
- 1. Lactoperoxidase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Significance of Lactoperoxidase System in Oral Health: Application and Efficacy in Oral Hygiene Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scienceinschool.org [scienceinschool.org]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 1-Phenylhexyl Thiocyanate as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocyanates and their isomers, isothiocyanates, are classes of organic compounds that have garnered significant interest in the scientific community for their diverse biological activities. While isothiocyanates, particularly those derived from dietary sources like cruciferous vegetables, have been more extensively studied as chemopreventive agents and enzyme inhibitors, organic thiocyanates also present a promising area of research for drug discovery. This document provides detailed application notes and protocols to facilitate the investigation of 1-Phenylhexyl thiocyanate as a potential enzyme inhibitor. Although direct inhibitory data for this compound is not extensively available, its isomeric form, Phenylhexyl isothiocyanate (PHI), has demonstrated notable activity as a histone deacetylase (HDAC) inhibitor.[1][2] Therefore, the protocols provided herein will focus on assays relevant to HDACs and other enzymes known to be targeted by related compounds.
Potential Enzyme Targets and Rationale
Based on the known activities of structurally similar compounds, this compound could potentially inhibit a range of enzymes. The primary focus of these notes is on Histone Deacetylases (HDACs) due to the documented activity of its isomer.[1][2] Other potential targets, based on the broader activity of thiocyanates and isothiocyanates, include acetylcholinesterase, carbonic anhydrases, trypsin, and α-glucosidase.[3][4]
Histone Deacetylases (HDACs): HDACs are crucial enzymes in epigenetic regulation, removing acetyl groups from histones and leading to chromatin condensation and transcriptional repression.[5] Inhibitors of HDACs can reactivate the expression of tumor suppressor genes, making them attractive targets for cancer therapy.[6][7] Phenylhexyl isothiocyanate has been shown to inhibit HDACs, leading to chromatin remodeling and growth arrest in leukemia cells.[2]
Data Presentation: Inhibitory Activities of Related Compounds
The following table summarizes the quantitative data available for Phenylhexyl isothiocyanate and other relevant isothiocyanates to provide a comparative baseline for future studies on this compound.
| Compound | Enzyme Target | Assay System | IC50 Value/Activity | Reference |
| Phenylhexyl isothiocyanate | Histone Deacetylases (HDAC) | Human leukemia (HL-60) cells | Reduction in HDAC activity, increased histone acetylation | [2] |
| 2-Methoxyphenyl isothiocyanate | Acetylcholinesterase (AChE) | In vitro enzymatic assay | IC50 of 0.57 mM | [8] |
| 3-Methoxyphenyl isothiocyanate | Butyrylcholinesterase (BChE) | In vitro enzymatic assay | 49.2% inhibition at 1.14 mM | |
| Phenyl isothiocyanate | COX-2 | Human COX-2 enzyme assay | ~99% inhibition at 50 μM |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable the evaluation of this compound as a potential enzyme inhibitor.
Protocol 1: Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)
This protocol is adapted for a 96-well plate format and is suitable for determining the in vitro inhibitory activity of this compound against HDAC enzymes.
Materials:
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HeLa Nuclear Extract (as a source of HDACs) or purified HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Trichostatin A (TSA) or Sodium Butyrate (as a positive control inhibitor)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound and the positive control (TSA) in HDAC Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Blank (no enzyme): 40 µL HDAC Assay Buffer, 10 µL of 5x substrate.
-
Negative Control (enzyme, no inhibitor): 30 µL HDAC Assay Buffer, 10 µL HeLa Nuclear Extract, 10 µL of 5x substrate.
-
Positive Control: 20 µL HDAC Assay Buffer, 10 µL of TSA solution, 10 µL HeLa Nuclear Extract, 10 µL of 5x substrate.
-
Test Compound: 20 µL HDAC Assay Buffer, 10 µL of this compound dilution, 10 µL HeLa Nuclear Extract, 10 µL of 5x substrate.
-
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes.
-
-
Development:
-
Add 50 µL of Developer solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Measurement:
-
Read the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence of Test Well / Fluorescence of Negative Control Well)]
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to screen for AChE inhibitors.
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
This compound stock solution in DMSO
-
Eserine (physostigmine) as a positive control
-
96-well clear, flat-bottom plate
-
Microplate reader (412 nm)
Procedure:
-
Prepare Reagents:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Prepare serial dilutions of this compound and eserine in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
20 µL of the test compound dilution or control.
-
20 µL of AChE solution.
-
-
-
Pre-incubation:
-
Incubate the plate at 25°C for 15 minutes.
-
-
Reaction Initiation:
-
Add 10 µL of DTNB solution to each well.
-
Add 10 µL of ATCI solution to initiate the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition and IC50 value as described in Protocol 1.[9]
-
Protocol 3: Carbonic Anhydrase (CA) Inhibition Assay
This assay measures the inhibition of the CA-catalyzed hydration of CO2.
Materials:
-
HEPES buffer (20 mM, pH 7.5)
-
Phenol red indicator (0.2 mM)
-
Sodium sulfate (20 mM)
-
Purified carbonic anhydrase (e.g., human CA II)
-
CO2-saturated water
-
This compound stock solution in DMSO
-
Acetazolamide as a positive control
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
Pre-incubate the CA enzyme with various concentrations of this compound or acetazolamide for 15 minutes at room temperature.[10]
-
-
Kinetic Measurement:
-
Data Analysis:
-
The uncatalyzed rate is subtracted from the observed rates.
-
Inhibition constants (Ki) are determined by non-linear least-squares fitting of the data.[10]
-
Protocol 4: α-Glucosidase Inhibition Assay
This colorimetric assay is used to screen for α-glucosidase inhibitors.
Materials:
-
Phosphate buffer (50 mM, pH 6.8)
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) - substrate
-
This compound stock solution in DMSO
-
Acarbose as a positive control
-
Sodium carbonate (1 M)
-
96-well clear, flat-bottom plate
-
Microplate reader (405 nm)
Procedure:
-
Assay Setup:
-
In a 96-well plate, pre-incubate 20 µL of the test compound at various concentrations with 20 µL of α-glucosidase solution (2 U/mL) for 5 minutes at 37°C.[11]
-
-
Reaction Initiation:
-
Reaction Termination:
-
Stop the reaction by adding 50 µL of 1 M sodium carbonate.[11]
-
-
Measurement:
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and IC50 value as described in Protocol 1.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for screening and characterizing this compound as a potential enzyme inhibitor.
References
- 1. Dietary agents as histone deacetylase inhibitors: sulforaphane and structurally related isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylhexyl isothiocyanate inhibits histone deacetylases and remodels chromatins to induce growth arrest in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity [mdpi.com]
- 4. Some Thiocyanate Containing Heterocyclic Compounds: Synthesis, Bioactivity and Molecular Docking Study [ouci.dntb.gov.ua]
- 5. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Modulation of Histone Deacetylase Activity by Dietary Isothiocyanates and Allyl Sulfides: Studies with Sulforaphane and Garlic Organosulfur Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 10. Carbonic anhydrase inhibition assay [bio-protocol.org]
- 11. In vitro α-glucosidase inhibitory assay [protocols.io]
Application Notes and Protocols: 1-Phenylhexyl Isothiocyanate as a Chemical Probe in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of Phenylhexyl isothiocyanate (PHI) as a chemical probe in molecular biology research. While the initial inquiry specified 1-Phenylhexyl thiocyanate, the vast majority of scientific literature focuses on its isomer, Phenylhexyl isothiocyanate (CAS 133920-06-6). Organic thiocyanates and isothiocyanates are isomers, and isothiocyanates are the subject of extensive research for their potent biological activities, particularly in the context of cancer chemoprevention and therapy. It is highly probable that the intended compound of interest is the isothiocyanate form due to its well-documented role as a histone deacetylase (HDAC) inhibitor. This document will therefore focus on the applications of Phenylhexyl isothiocyanate.
PHI has emerged as a significant chemical probe for studying epigenetic regulation and cell signaling pathways. Its primary mechanism of action is the inhibition of histone deacetylases (HDACs), leading to chromatin remodeling and the reactivation of tumor suppressor genes.[1][2] Additionally, PHI has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, making it a valuable tool for cancer research and drug discovery.[3][4]
Data Presentation
The following tables summarize the quantitative data regarding the biological activity of Phenylhexyl isothiocyanate in various cancer cell lines.
Table 1: In Vitro Efficacy of Phenylhexyl Isothiocyanate (PHI) on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| RPMI8226 | Multiple Myeloma | Cell Proliferation | 0.5 µM | 50% reduction in cell proliferation.[5] | [5] |
| RPMI8226 | Multiple Myeloma | Apoptosis | 0.5 µM | Induction of apoptosis.[5] | [5] |
| HL-60 | Leukemia | Apoptosis & G1 Arrest | Not specified | Induces apoptosis and G1 cell cycle arrest.[2] | [2] |
| Kasumi-1 | Acute Myeloid Leukemia | Cell Proliferation | Not specified | Inhibition of cell growth.[4] | [4] |
| SKNO-1 | Acute Myeloid Leukemia | Cell Proliferation | Not specified | Inhibition of cell growth.[4] | [4] |
| K562/A02 | Leukemia (Drug-resistant) | Sensitization to Doxorubicin | >20 µmol/l | Enhances sensitivity to doxorubicin.[6] | [6] |
Table 2: Molecular Effects of Phenylhexyl Isothiocyanate (PHI)
| Target/Process | Cell Line | Concentration | Effect | Reference |
| Histone Deacetylase (HDAC) | HL-60 | Not specified | Reduced HDAC activity.[2] | [2] |
| Histone H3 Acetylation | RPMI8226 | Concentration-dependent | Induces histone H3 hyperacetylation.[5] | [5] |
| p16 Gene | RPMI8226 | Concentration-dependent | Induces p16 hypomethylation.[5] | [5] |
| p53, Bax, p21 | Kasumi-1 | Dose-dependent | Enhanced protein expression.[4] | [4] |
| Caspases 3, 8, 9, Fas, PARP | Kasumi-1 | Not specified | Increased expression.[4] | [4] |
| IL-6 Receptor & VEGF | RPMI8226 | Not specified | Inhibited expression and production.[5] | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of PHI on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., RPMI8226)
-
Complete cell culture medium
-
Phenylhexyl isothiocyanate (PHI)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of PHI in complete medium. A final concentration range of 0.1 µM to 100 µM is a good starting point. Use DMSO as the vehicle control.
-
Remove the medium from the wells and add 100 µL of the PHI dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for detecting and quantifying apoptosis induced by PHI using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phenylhexyl isothiocyanate (PHI)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of PHI for the desired time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of PHI on the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phenylhexyl isothiocyanate (PHI)
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with PHI as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity.
Histone Acetylation Assay (Western Blot)
This protocol is for determining the effect of PHI on global histone acetylation.
Materials:
-
Cancer cell line of interest
-
Phenylhexyl isothiocyanate (PHI)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with PHI for the desired time.
-
Lyse the cells and quantify the protein concentration using the BCA assay.
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated histones overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the signal for acetylated histones to the signal for total histones to determine the relative change in acetylation.[7]
Visualizations
Signaling Pathway Diagrams
Caption: PHI-induced signaling pathway leading to cell cycle arrest and apoptosis.
Caption: Inhibition of the PI3K/Akt/NF-κB pathway by isothiocyanates.
Experimental Workflow Diagram
References
- 1. Quantitative measurement of histone tail acetylation reveals stage-specific regulation and response to environmental changes during Drosophila development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylhexyl isothiocyanate inhibits histone deacetylases and remodels chromatins to induce growth arrest in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenylhexyl isothiocyanate suppresses cell proliferation and promotes apoptosis via repairing mutant P53 in human myeloid leukemia M2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Detecting 1-Phenylhexyl Thiocyanate in Biological Samples: Proposed Analytical Methods and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
1-Phenylhexyl thiocyanate is an organic compound of interest in various fields of research. Accurate and reliable quantification of this analyte in biological matrices such as plasma, urine, or tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document outlines proposed analytical methodologies for the determination of this compound in biological samples.
Important Note: A comprehensive literature search did not yield a pre-existing, validated analytical method specifically for this compound in biological matrices. The protocols described herein are therefore proposed methodologies based on established analytical principles and techniques for structurally related compounds, such as organic isothiocyanates and other thiocyanate-containing molecules. These methods will require full in-house validation for accuracy, precision, selectivity, and sensitivity before implementation in regulated or research studies.
Two primary analytical techniques are proposed: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS). LC-MS/MS is presented as the primary recommended technique due to its high sensitivity, specificity, and suitability for a wide range of organic molecules in complex biological fluids.
Proposed Primary Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is proposed for its high sensitivity and specificity, making it ideal for detecting low concentrations of this compound in complex biological samples like plasma.
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation: Protein Precipitation
This is a rapid and straightforward method for removing the majority of proteins from plasma or serum samples.
-
Reagents and Materials:
-
Blank biological matrix (e.g., human plasma)
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., isotopically labeled this compound or a structurally similar compound like 1-Phenylpentyl thiocyanate)
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of >10,000 x g
-
-
Procedure:
-
Pipette 100 µL of the biological sample (e.g., plasma), calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to the tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is needed, and reconstitute in the mobile phase.
-
2. Chromatographic Conditions
-
Instrument: HPLC or UHPLC system.
-
Column: A phenyl-hexyl column (e.g., 2.1 x 50 mm, 1.8 µm) is proposed to leverage potential pi-pi interactions between the phenyl group of the analyte and the stationary phase.[1] A standard C18 column (e.g., 50 x 2.1 mm, 5 µm) is also a suitable alternative.[2]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 40% B
-
0.5-2.5 min: 40% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 40% B
-
3.1-4.0 min: 40% B (Re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode. APCI may be more suitable for less polar compounds like isothiocyanates and is recommended for initial testing.[2][3]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The exact mass of this compound (C13H17NS) is approximately 219.11 Da. The protonated molecule [M+H]+ would be m/z 220.1.
-
Hypothetical MRM Transitions:
-
Analyte (this compound): Precursor ion m/z 220.1 -> Product ions (to be determined by direct infusion of the standard). Potential product ions could result from the loss of the thiocyanate group or fragmentation of the hexyl chain.
-
Internal Standard: To be determined based on the chosen IS.
-
-
Data Presentation: Target Quantitative Parameters for LC-MS/MS Method Validation
The following table outlines target validation parameters for the proposed LC-MS/MS method, based on typical performance characteristics of similar assays.
| Parameter | Target Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 1 - 10 ng/mL |
| Upper Limit of Quantitation (ULOQ) | 500 - 2000 ng/mL |
| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) |
| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
| Recovery | Consistent, precise, and reproducible |
Visualization: LC-MS/MS Workflow
Proposed Alternative Method: Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS can be a robust alternative, particularly if the analyte exhibits good thermal stability and volatility. This approach may require derivatization to enhance detection.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a classic technique to isolate analytes from a biological matrix into an immiscible organic solvent.
-
Reagents and Materials:
-
Blank biological matrix (e.g., plasma)
-
This compound analytical standard
-
Internal Standard (IS) solution
-
Buffer (e.g., pH 7.4 Phosphate Buffer)
-
Extraction Solvent (e.g., Ethyl Acetate or Hexane), GC grade
-
Glass centrifuge tubes with screw caps
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 200 µL of the biological sample, calibration standard, or quality control sample into a glass tube.
-
Add 20 µL of the Internal Standard working solution.
-
Add 200 µL of buffer and vortex briefly.
-
Add 1 mL of ethyl acetate.
-
Cap the tube and vortex for 2 minutes.
-
Centrifuge at 2,500 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
2. Chromatographic Conditions
-
Instrument: Gas chromatograph with a mass selective detector.
-
Column: A low-bleed, non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
3. Mass Spectrometry Conditions
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. A full scan acquisition (e.g., m/z 40-400) should be performed on the analytical standard to identify characteristic ions.
-
Hypothetical SIM Ions:
-
Analyte (this compound): The molecular ion (m/z 219) may be observed. Key fragment ions would need to be identified from the full scan spectrum. A likely fragment would be the tropylium ion (m/z 91) from the phenylmethyl moiety.
-
Data Presentation: Target Quantitative Parameters for GC-MS Method Validation
| Parameter | Target Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 5 - 25 ng/mL |
| Upper Limit of Quantitation (ULOQ) | 1000 - 2500 ng/mL |
| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) |
| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) |
| Recovery | Consistent and reproducible |
Visualization: GC-MS Workflow
References
Optimizing the Synthetic Route for 1-Phenylhexyl Thiocyanate Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimized synthesis of 1-Phenylhexyl thiocyanate, a potentially valuable intermediate in drug development and organic synthesis. The protocols focus on two key stages: the preparation of the precursor 1-bromo-1-phenylhexane and its subsequent conversion to the target thiocyanate. Optimization strategies, including conventional heating and microwave-assisted methods, are presented with a focus on maximizing yield and minimizing reaction time.
Synthesis of this compound: An Overview
The primary synthetic route to this compound involves a two-step process. The first step is the synthesis of the alkyl halide precursor, 1-bromo-1-phenylhexane. This is followed by a nucleophilic substitution reaction where the bromide is displaced by a thiocyanate anion.
Caption: Overview of the two-step synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 1-Bromo-1-phenylhexane
This protocol outlines two common methods for the synthesis of the key intermediate, 1-bromo-1-phenylhexane.
Method A: From Styrene and Hydrogen Bromide
This method proceeds via an electrophilic addition of hydrogen bromide to styrene. The reaction follows Markovnikov's rule, leading to the formation of the more stable benzylic carbocation intermediate, which then reacts with the bromide ion.
Materials:
-
Styrene
-
Hydrogen bromide (gas or solution in acetic acid)
-
Anhydrous diethyl ether (or other suitable non-polar solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Gas inlet tube
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve styrene in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble hydrogen bromide gas through the solution with constant stirring. Alternatively, add a solution of HBr in acetic acid dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any excess acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain crude 1-bromo-1-phenylhexane.
-
Purify the product by vacuum distillation.
Method B: From 1-Phenyl-1-hexanol and Phosphorus Tribromide
This method involves the conversion of a secondary alcohol to an alkyl bromide using phosphorus tribromide.
Materials:
-
1-Phenyl-1-hexanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 1-phenyl-1-hexanol.
-
Cool the flask in an ice bath and slowly add phosphorus tribromide dropwise with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-3 hours.
-
Cool the reaction mixture and carefully pour it over ice-cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the resulting 1-bromo-1-phenylhexane by vacuum distillation.
Protocol 2: Synthesis of this compound
This protocol details two optimized methods for the nucleophilic substitution of 1-bromo-1-phenylhexane with potassium thiocyanate. The use of a phase-transfer catalyst is crucial for achieving high yields and minimizing side products. The formation of the isomeric 1-phenylhexyl isothiocyanate is a potential side reaction, particularly with secondary benzylic halides that can undergo SN1-type reactions.
Method A: Conventional Heating with Phase-Transfer Catalysis
Materials:
-
1-Bromo-1-phenylhexane
-
Potassium thiocyanate (KSCN)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Toluene (or other suitable organic solvent)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 1-bromo-1-phenylhexane, potassium thiocyanate, and a catalytic amount of tetrabutylammonium bromide.
-
Add a biphasic solvent system of toluene and water.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method B: Microwave-Assisted Synthesis with Phase-Transfer Catalysis
Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often improved yields.
Materials:
-
1-Bromo-1-phenylhexane
-
Potassium thiocyanate (KSCN)
-
Polyethylene glycol 400 (PEG-400) or another suitable phase-transfer catalyst
-
Microwave reactor vial
-
Magnetic stirrer bar
-
Microwave synthesizer
-
Ethyl acetate
-
Water
Procedure:
-
In a microwave reactor vial, place 1-bromo-1-phenylhexane, potassium thiocyanate, and a catalytic amount of PEG-400.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 110-120 °C) and power for a short duration (e.g., 5-20 minutes).[1]
-
Monitor the reaction progress by TLC.
-
After completion, cool the vial to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic extract with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the product by column chromatography.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the expected yields of benzylic thiocyanates under various reaction conditions. While specific data for this compound is not extensively published, the data for substituted benzyl chlorides provides a strong predictive model for optimization.
Table 1: Conventional Heating with Phase-Transfer Catalysis - Effect of Catalyst
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl chloride | TBAB (5) | Toluene/H₂O | 100 | 4 | ~90 |
| 2 | Benzyl chloride | Aliquat 336 (5) | Toluene/H₂O | 100 | 4 | ~92 |
| 3 | 4-Methoxybenzyl chloride | TBAB (5) | Toluene/H₂O | 100 | 3 | ~95 |
| 4 | 4-Nitrobenzyl chloride | TBAB (5) | Toluene/H₂O | 100 | 5 | ~85 |
Table 2: Microwave-Assisted Synthesis - Effect of Reaction Time and Power
| Entry | Substrate | Catalyst (mol%) | Power (W) | Temp (°C) | Time (min) | Yield (%) |
| 1 | Benzyl chloride | PEG-400 (5) | 100 | 110 | 5 | 85 |
| 2 | Benzyl chloride | PEG-400 (5) | 100 | 110 | 10 | 92 |
| 3 | 4-Chlorobenzyl chloride | PEG-400 (5) | 100 | 110 | 10 | 90 |
| 4 | 4-Methylbenzyl chloride | PEG-400 (5) | 100 | 110 | 8 | 94 |
Workflow and Signaling Pathway Diagrams
Caption: Workflow for the synthesis of 1-bromo-1-phenylhexane.
Caption: Workflow for the synthesis of this compound.
Caption: Phase-Transfer Catalysis (PTC) cycle for thiocyanation.
References
proper handling and storage procedures for 1-Phenylhexyl thiocyanate
Disclaimer: The following handling and storage procedures are based on information for the closely related compound, Phenyl isothiocyanate, due to the lack of a publicly available Safety Data Sheet (SDS) for 1-Phenylhexyl thiocyanate (CAS 133920-06-6). Researchers should treat this compound with at least the same level of caution as Phenyl isothiocyanate and consult all available information before use. The information provided here is intended for guidance for researchers, scientists, and drug development professionals.
Introduction
This compound is a research chemical used in studies of tumorigenesis.[1] Like other isothiocyanates, it is expected to be a reactive compound requiring careful handling and storage to ensure the safety of laboratory personnel and maintain the integrity of the compound. This document outlines the recommended procedures for its safe use.
Hazard Identification and Classification
While a specific hazard profile for this compound is not available, based on the data for Phenyl isothiocyanate, it should be considered a hazardous substance. Phenyl isothiocyanate is classified as a combustible liquid that is toxic if swallowed, causes severe skin burns and eye damage, may cause respiratory and skin sensitization, and is toxic to aquatic life with long-lasting effects.[2][3]
Anticipated Hazards:
-
Acute Toxicity (Oral): Likely to be toxic if ingested.
-
Skin Corrosion/Irritation: Expected to cause severe skin burns.
-
Eye Damage/Irritation: Expected to cause serious eye damage.
-
Sensitization: May cause allergic skin or respiratory reactions.
-
Environmental Hazards: Potentially toxic to aquatic organisms.
Physical and Chemical Properties
The following table summarizes the known properties of this compound and the more detailed properties of the related compound, Phenyl isothiocyanate.
| Property | This compound | Phenyl isothiocyanate (Analogue) |
| CAS Number | 133920-06-6 | 103-72-0 |
| Molecular Formula | C₁₃H₁₇NS | C₇H₅NS |
| Molecular Weight | 219.35 g/mol | 135.19 g/mol |
| Appearance | Not specified | Yellow liquid |
| Odor | Not specified | Pungent |
| Melting Point | Not specified | -21 °C / -5.8 °F[2] |
| Boiling Point | Not specified | 221 °C / 429.8 °F @ 760 mmHg[2] |
| Flash Point | Not specified | 87 °C / 188.6 °F[2] |
| Purity | >98%[1] | Not applicable |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following table outlines the recommended PPE.
| Body Part | Recommended Protection |
| Eyes/Face | Tight-sealing safety goggles and a face shield.[2] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber, check manufacturer's compatibility data), a lab coat, and closed-toe shoes. Consider an apron or coveralls for larger quantities.[2] |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood.[2] If a fume hood is not available or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2] |
Handling and Storage Protocols
Handling
Protocol for Safe Handling:
-
Preparation:
-
Read and understand all available safety information before starting work.
-
Ensure a chemical fume hood is operational and available.
-
Have an emergency plan in place, including the location of safety showers, eyewash stations, and spill kits.
-
Assemble all necessary PPE before handling the compound.
-
-
Handling:
-
Conduct all work with this compound in a certified chemical fume hood.[2]
-
Avoid inhalation of vapors or mists.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory area.
-
Use compatible labware (e.g., glass, PTFE).
-
Keep containers tightly closed when not in use.
-
-
Post-Handling:
-
Wash hands thoroughly after handling.
-
Clean the work area and any contaminated equipment.
-
Dispose of waste according to institutional and local regulations.
-
Storage
Protocol for Safe Storage:
-
Container:
-
Store in the original, tightly sealed container.
-
-
Location:
-
Incompatibilities:
Accidental Release and First Aid Measures
Accidental Release
Protocol for Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment:
-
For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbed material into a sealed, labeled container for disposal.
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Reporting: Report the incident to the appropriate safety personnel.
First Aid
| Exposure | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Protocols
Preparation of Stock Solutions
-
All handling of the neat compound should be done in a chemical fume hood.
-
Wear appropriate PPE as outlined in Section 4.
-
To prepare a stock solution, slowly add the desired amount of this compound to the appropriate solvent (e.g., DMSO, ethanol) in a volumetric flask.
-
Ensure the solution is thoroughly mixed.
-
Store the stock solution in a tightly sealed container at the recommended temperature, protected from light.
Visualizations
Caption: Workflow for Handling and Storage of this compound
Caption: Hypothetical Signaling Pathway for Tumorigenesis Study
References
Application Notes & Protocols: Formulation of 1-Phenylhexyl Thiocyanate for In Vivo Administration
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific in vivo formulation data for 1-Phenylhexyl thiocyanate has been identified in the public domain. The following protocols are based on general principles for the formulation of hydrophobic compounds for research purposes. The proposed formulations are intended as a starting point, and optimization and pre-formulation solubility and stability studies are highly recommended. Furthermore, the signaling pathway depicted is based on data for the closely related compound, Phenylhexyl isothiocyanate, and is provided as a plausible illustrative example.
Introduction
This compound is an organic compound with potential biological activity. Due to its predicted hydrophobic nature, arising from the phenyl and hexyl groups, developing a suitable formulation for in vivo administration that ensures adequate bioavailability is a critical step in preclinical research. This document provides guidelines and protocols for the preparation of formulations suitable for oral gavage and parenteral administration in animal models.
Pre-formulation Considerations
Before preparing a final dosing formulation, it is essential to determine the physicochemical properties of this compound.
Table 1: Key Pre-formulation Parameters for this compound
| Parameter | Recommended Analysis | Purpose |
| Solubility | Determine solubility in a range of common vehicles (e.g., saline, PBS, ethanol, DMSO, PEG 300/400, corn oil, sesame oil). | To identify suitable solvents or suspension agents. |
| LogP | Calculated or experimentally determined octanol-water partition coefficient. | To quantify the hydrophobicity of the compound. |
| Stability | Assess stability in the chosen vehicle at storage and administration temperatures. | To ensure the compound does not degrade before or during administration. |
| pKa | Acid dissociation constant. | To understand the ionization state at physiological pH. |
Formulation Strategies for Hydrophobic Compounds
Given the likely low aqueous solubility of this compound, several formulation strategies can be employed.
Table 2: Common Vehicle Systems for In Vivo Administration of Hydrophobic Compounds
| Formulation Type | Vehicle Composition | Route of Administration | Advantages | Disadvantages |
| Solution | Co-solvent systems (e.g., DMSO, ethanol, PEG) diluted with aqueous buffers. | Oral, Intraperitoneal (IP), Intravenous (IV) | Homogeneous dosing, potentially higher bioavailability. | Risk of precipitation upon dilution; potential for solvent toxicity. |
| Suspension | Aqueous vehicle with a suspending agent (e.g., Carboxymethyl cellulose, Tween 80). | Oral, IP | Higher drug loading possible; reduced risk of solvent toxicity. | Non-homogeneous dosing if not properly prepared; potential for particle agglomeration. |
| Oil-based Solution | Edible oils (e.g., corn oil, sesame oil, peanut oil). | Oral, Subcutaneous (SC) | Good for highly lipophilic compounds; can improve oral absorption. | Not suitable for IV administration; potential for local irritation at the injection site. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Parenteral Administration
This protocol describes the preparation of a formulation using Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 400 (PEG 400), which is then diluted with saline for administration.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 400 (PEG 400), sterile, injectable grade
-
Sterile Saline (0.9% NaCl)
-
Sterile vials and syringes
Procedure:
-
Weigh the required amount of this compound in a sterile vial.
-
Add a minimal amount of DMSO to dissolve the compound completely. For example, start with 10% of the final volume.
-
Sonicate briefly if necessary to aid dissolution.
-
Add PEG 400 to the solution. A common ratio is 10% DMSO, 40% PEG 400.
-
Vortex the mixture until a clear, homogeneous solution is obtained.
-
Slowly add sterile saline to the desired final volume while vortexing to prevent precipitation. The final concentration of DMSO should be kept as low as possible, ideally below 10%.
-
Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the ratio of co-solvents or preparing it as a suspension.
-
Administer the formulation to the animals immediately after preparation.
Protocol 2: Preparation of an Oral Suspension
This protocol is suitable for oral gavage and is often used when a compound has poor solubility in co-solvent systems or when higher doses are required.
Materials:
-
This compound
-
Aqueous vehicle: 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water.
-
Surfactant (optional): 0.1% (v/v) Tween 80.
-
Mortar and pestle or homogenizer.
-
Sterile water.
Procedure:
-
Prepare the 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring vigorously. Heat gently if necessary to aid dissolution. Let the solution cool to room temperature. Add Tween 80 if desired.
-
Weigh the required amount of this compound.
-
If starting with a crystalline powder, gently grind it in a mortar and pestle to a fine, uniform powder.
-
Add a small amount of the CMC vehicle to the powder to form a paste.
-
Gradually add the remaining vehicle while continuously triturating or homogenizing to ensure a uniform suspension.
-
Stir the suspension continuously with a magnetic stirrer before and during dose administration to maintain homogeneity.
Illustrative Signaling Pathway
The following diagram illustrates a plausible mechanism of action for this compound, based on the known activity of the structurally similar compound, Phenylhexyl isothiocyanate, which has been shown to inhibit Histone Deacetylases (HDACs).[1]
References
Troubleshooting & Optimization
troubleshooting impurities in 1-Phenylhexyl thiocyanate synthesis
Welcome to the technical support center for the synthesis of 1-Phenylhexyl thiocyanate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common impurities and challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound?
The most prevalent impurity is the isomeric 1-Phenylhexyl isothiocyanate. This arises from the ambident nature of the thiocyanate nucleophile, which can attack the electrophilic carbon via either the sulfur or the nitrogen atom. The formation of the isothiocyanate is particularly favored in reactions that proceed through an SN1-like mechanism, which is common for benzylic halides like the 1-bromo- or 1-chloro-1-phenylhexane precursors.
Q2: How can I minimize the formation of the isothiocyanate impurity?
To favor the formation of the desired thiocyanate, it is crucial to promote an SN2 reaction mechanism. This can be achieved by:
-
Choice of Solvent: Using a polar aprotic solvent such as acetone or DMF can favor the SN2 pathway.
-
Temperature Control: Maintaining a lower reaction temperature can help to minimize the formation of the thermodynamically more stable isothiocyanate.
-
Counter-ion: The choice of the cation in the thiocyanate salt (e.g., sodium or potassium) can also influence the selectivity, although this effect is often solvent-dependent.
Q3: What are other potential impurities I should be aware of?
Besides the isothiocyanate isomer, other possible impurities include:
-
Unreacted Starting Material: Incomplete reaction can leave residual 1-bromo- or 1-chloro-1-phenylhexane.
-
Elimination Products: Under certain conditions, elimination can compete with substitution, leading to the formation of 1-phenylhexene.
-
Solvolysis Products: If protic solvents like ethanol or water are present, they can react with the starting material to form ethers or alcohols.
Q4: How can I monitor the progress of the reaction and identify impurities?
Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. The thiocyanate and isothiocyanate isomers will likely have different Rf values. For more detailed analysis and impurity identification, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.
Q5: What is the best way to purify the final product?
Column chromatography is the most effective method for separating this compound from the isothiocyanate isomer and other impurities. A silica gel stationary phase with a non-polar eluent system (e.g., a hexane/ethyl acetate gradient) is typically effective.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature moderately. Ensure stoichiometric amounts of reactants are used. |
| Competing elimination reaction. | Use a less basic thiocyanate salt or a lower reaction temperature. | |
| High Isothiocyanate Content | Reaction conditions favor SN1 mechanism. | Use a polar aprotic solvent (e.g., acetone, DMF). Maintain a lower reaction temperature. |
| Presence of Starting Material | Insufficient reaction time or temperature. | Increase reaction time or temperature. Ensure adequate mixing. |
| Formation of Alkenes | Elimination side reaction. | Use a less hindered base or a lower reaction temperature. |
| Formation of Alcohols/Ethers | Presence of water or alcohol in the reaction. | Use anhydrous solvents and reagents. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and starting materials.
Materials:
-
1-Bromo-1-phenylhexane (1 equivalent)
-
Potassium thiocyanate (1.2 equivalents)
-
Acetone (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve 1-bromo-1-phenylhexane in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add potassium thiocyanate to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, gentle heating (to reflux) can be applied.
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), filter the reaction mixture to remove the potassium bromide salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired this compound from any isothiocyanate and other impurities.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the purified this compound.
Data Presentation
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |
| This compound (Expected) | ~7.3 (m, 5H, Ar-H), ~4.5 (t, 1H, CH-SCN), ~1.8-1.2 (m, 8H, alkyl-H), ~0.9 (t, 3H, CH3) | ~2150-2160 (νSCN) | ~140 (Ar-C), ~128-129 (Ar-CH), ~60 (CH-SCN), ~31, 29, 25, 22, 14 (alkyl-C), ~112 (SCN) |
| 1-Phenylhexyl Isothiocyanate (Potential Impurity) | ~7.3 (m, 5H, Ar-H), ~4.8 (t, 1H, CH-NCS), ~1.8-1.2 (m, 8H, alkyl-H), ~0.9 (t, 3H, CH3) | ~2080-2120 (νNCS, broad) | ~140 (Ar-C), ~128-129 (Ar-CH), ~55 (CH-NCS), ~31, 29, 25, 22, 14 (alkyl-C), ~135 (NCS) |
Note: The NMR and IR data are predicted based on typical values for similar compounds and should be confirmed by experimental analysis.
Visualizations
Caption: Reaction pathways in this compound synthesis.
Caption: Troubleshooting workflow for impurity identification and resolution.
Caption: Purification scheme for isolating this compound.
optimizing reaction conditions for the synthesis of thiocyanates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of thiocyanates.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of isothiocyanate as a byproduct. How can I favor the formation of the thiocyanate?
A1: The formation of isothiocyanate is a common side reaction. The regioselectivity of the thiocyanate anion's attack is influenced by several factors. To favor the formation of the S-adduct (thiocyanate) over the N-adduct (isothiocyanate), consider the following:
-
Substrate Choice: Reactions involving primary and secondary alkyl halides tend to favor the formation of thiocyanates. Conversely, substrates that can form stable carbocations (e.g., tertiary alkyl halides, benzylic, and allylic halides) are more prone to yield isothiocyanates through an SN1-type mechanism.[1]
-
Reaction Conditions: Employing polar aprotic solvents can help to favor the desired thiocyanate product.
-
Leaving Group: A good leaving group on your substrate is crucial for an efficient reaction.
Q2: I am observing low yields in my thiocyanate synthesis. What are the potential causes and solutions?
A2: Low yields can stem from various factors. Here are some common issues and how to address them:
-
Incomplete Reaction: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). If the starting material is not fully consumed, you may need to increase the reaction time or temperature.
-
Poor Reagent Quality: Ensure the purity of your starting materials and reagents. For instance, the thiocyanate salt should be dry, as moisture can interfere with the reaction.
-
Suboptimal Temperature: The optimal temperature can vary significantly depending on the specific reaction. It is often beneficial to run small-scale trials at different temperatures to find the ideal condition.
-
Catalyst Inactivity: If you are using a catalyst, ensure it has not degraded. Some catalysts are sensitive to air or moisture.
Q3: I am having difficulty purifying my thiocyanate product. What are some common purification challenges and how can I overcome them?
A3: Purification of thiocyanates can be challenging due to their physical properties and potential impurities.
-
Co-elution with Byproducts: If the thiocyanate and isothiocyanate isomers are being formed, their similar polarities can make chromatographic separation difficult. Optimizing the reaction to favor one isomer is the best approach. If separation is necessary, careful selection of the chromatographic conditions (e.g., solvent system, column material) is critical.
-
Product Volatility: Some smaller alkyl thiocyanates can be volatile, leading to loss of product during solvent removal under reduced pressure. If you suspect this is an issue, use lower temperatures during evaporation or consider alternative purification methods like distillation.
-
Aqueous Work-up Issues: Some thiocyanates may have partial solubility in water. When performing an aqueous work-up, ensure you thoroughly extract the aqueous layer with an appropriate organic solvent to minimize product loss.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive reagents or catalyst. | Use fresh, high-purity reagents and catalyst. Ensure anhydrous conditions if required. |
| Incorrect reaction temperature. | Optimize the reaction temperature by running small-scale experiments at a range of temperatures. | |
| Poor leaving group on the substrate. | Consider using a substrate with a better leaving group (e.g., iodide instead of chloride). | |
| Formation of Isothiocyanate Byproduct | Substrate favors SN1 reaction (e.g., tertiary, benzylic, allylic halides). | If possible, choose a primary or secondary substrate. Use polar aprotic solvents. |
| High reaction temperature. | Lowering the reaction temperature may favor the thiocyanate product. | |
| Multiple Spots on TLC Indicating Several Byproducts | Decomposition of starting material or product. | Lower the reaction temperature or shorten the reaction time. Check the stability of your compounds under the reaction conditions. |
| Side reactions with the solvent. | Choose an inert solvent for your reaction. | |
| Difficulty in Product Isolation/Purification | Product is water-soluble. | Saturate the aqueous phase with brine (saturated NaCl solution) to decrease the solubility of the organic product and improve extraction efficiency. |
| Product is an oil and difficult to handle. | Try to crystallize the product from a suitable solvent system. If it remains an oil, use careful column chromatography for purification. | |
| Product decomposes on silica gel. | Consider using a different stationary phase for chromatography, such as alumina, or explore non-chromatographic purification methods like distillation or recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of Alkyl Thiocyanates from Alkyl Halides
This protocol describes a general method for the synthesis of alkyl thiocyanates from alkyl halides via nucleophilic substitution.
Materials:
-
Alkyl halide (e.g., 1-bromobutane)
-
Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN)
-
Acetone or Ethanol
-
Water
-
Diethyl ether or Dichloromethane for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkyl halide (1.0 eq.) in acetone or ethanol.
-
Add sodium or potassium thiocyanate (1.1-1.5 eq.) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time will vary depending on the substrate (typically 1-6 hours).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude alkyl thiocyanate.
-
Purify the product by distillation or column chromatography on silica gel as needed.
Protocol 2: Synthesis of Aryl Thiocyanates via Sandmeyer Reaction
This protocol outlines the synthesis of aryl thiocyanates from aryl amines using a Sandmeyer reaction.[2]
Materials:
-
Aryl amine (e.g., aniline)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Copper(I) thiocyanate (CuSCN)
-
Potassium thiocyanate (KSCN)
-
Ice
-
Sodium bicarbonate solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate
Procedure:
-
Diazotization: In a beaker cooled in an ice-salt bath (to maintain a temperature between 0-5 °C), dissolve the aryl amine (1.0 eq.) in aqueous HCl or H₂SO₄.
-
Slowly add a solution of sodium nitrite (1.0-1.1 eq.) in water, keeping the temperature below 5 °C. Stir the mixture for 15-30 minutes to ensure complete formation of the diazonium salt.
-
Thiocyanation: In a separate flask, prepare a solution or suspension of copper(I) thiocyanate (1.0-1.2 eq.) and potassium thiocyanate in water. Cool this mixture in an ice bath.
-
Slowly add the cold diazonium salt solution to the copper(I) thiocyanate mixture with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and then with a sodium bicarbonate solution to remove any residual acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude aryl thiocyanate by recrystallization or column chromatography.
Data Presentation
Table 1: Optimization of Reaction Conditions for Thiocyanation of an Aryl Halide
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI | None | K₂CO₃ | DMF | 120 | 45 |
| 2 | CuSCN | None | K₂CO₃ | DMF | 120 | 68 |
| 3 | Cu₂O | L-proline | K₂CO₃ | DMSO | 110 | 75 |
| 4 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 82 |
| 5 | Fe(acac)₃ | None | K₃PO₄ | NMP | 130 | 55 |
This table is a representative example and the specific conditions will vary depending on the substrates.
Visualizations
Caption: General experimental workflow for thiocyanate synthesis.
Caption: Troubleshooting decision tree for low yield in thiocyanate synthesis.
References
Technical Support Center: Synthesis of 1-Phenylhexyl Thiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Phenylhexyl Thiocyanate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the reaction of 1-bromo-1-phenylhexane with a thiocyanate salt.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Low Reaction Temperature: The reaction may be too slow at lower temperatures. | Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by thin-layer chromatography (TLC). For secondary benzylic halides, a temperature range of 60-80°C in a solvent like ethanol or acetonitrile is a common starting point. |
| Inactive Reactants: The 1-bromo-1-phenylhexane may have degraded, or the thiocyanate salt may be of poor quality or hydrated. | Use freshly prepared or purified 1-bromo-1-phenylhexane. Ensure the thiocyanate salt (e.g., sodium or potassium thiocyanate) is anhydrous by drying it in an oven before use. | |
| Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or unfavorable reaction kinetics. | If using a non-polar solvent, consider switching to a more polar aprotic solvent like acetone, acetonitrile, or dimethylformamide (DMF) to better dissolve the thiocyanate salt. | |
| Formation of Isothiocyanate Isomer | SN1 Pathway Dominance: 1-Phenylhexyl is a secondary benzylic halide, which can form a stabilized carbocation, favoring an SN1 reaction pathway that leads to the thermodynamically more stable isothiocyanate isomer. | To favor the SN2 pathway and the formation of the thiocyanate, use a high concentration of the thiocyanate salt. Employ a polar aprotic solvent (e.g., acetone, DMF) which favors SN2 reactions. Running the reaction at a lower temperature for a longer duration can also favor the kinetic thiocyanate product. |
| Isomerization of the Product: The desired this compound may be isomerizing to the isothiocyanate under the reaction conditions. | Minimize reaction time and work up the reaction as soon as the starting material is consumed (as monitored by TLC). Avoid prolonged heating. | |
| Presence of Multiple Side Products | Elimination Reactions: The basicity of the thiocyanate ion can lead to elimination reactions, especially at higher temperatures, forming 1-phenyl-1-hexene. | Use a less basic thiocyanate source if possible, or run the reaction at the lowest effective temperature. The use of a phase-transfer catalyst can sometimes minimize elimination by allowing for milder reaction conditions. |
| Decomposition: The starting material or product may be unstable under the reaction conditions. | Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. | |
| Difficulty in Product Purification | Similar Polarity of Isomers: The thiocyanate and isothiocyanate isomers often have very similar polarities, making separation by column chromatography challenging. | Use a long chromatography column with a shallow solvent gradient (e.g., gradually increasing the percentage of ethyl acetate in hexane). Multiple chromatographic runs may be necessary. Alternatively, consider fractional distillation under reduced pressure if the boiling points of the isomers are sufficiently different. |
| Contamination with Starting Material: Incomplete reaction leads to a mixture of product and starting material. | Ensure the reaction goes to completion by monitoring with TLC. If separation is difficult, consider quenching the reaction and then re-subjecting the crude mixture to the reaction conditions with fresh reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the nucleophilic substitution reaction between 1-bromo-1-phenylhexane and an alkali metal thiocyanate, such as sodium thiocyanate (NaSCN) or potassium thiocyanate (KSCN).[1] This reaction is typically carried out in a polar solvent.
Q2: Why is the formation of 1-Phenylhexyl Isothiocyanate a significant problem?
A2: The thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can attack from either the sulfur or the nitrogen atom. In the case of secondary benzylic halides like 1-bromo-1-phenylhexane, the reaction can proceed through both SN1 and SN2 mechanisms. The SN1 pathway, which involves a carbocation intermediate, tends to favor the formation of the more thermodynamically stable isothiocyanate isomer.[2] The SN2 pathway, which is a concerted reaction, favors the formation of the thiocyanate.
Q3: How can I increase the yield of the thiocyanate product over the isothiocyanate isomer?
A3: To favor the formation of this compound (the kinetic product), you should aim to promote the SN2 reaction pathway. This can be achieved by:
-
Using a high concentration of the thiocyanate salt: This increases the rate of the bimolecular SN2 reaction.
-
Choosing a polar aprotic solvent: Solvents like acetone, acetonitrile, or DMF are known to favor SN2 reactions.
-
Controlling the temperature: Lower reaction temperatures generally favor the kinetic product.
-
Employing a phase-transfer catalyst (PTC): A PTC, such as a quaternary ammonium salt, can facilitate the transfer of the thiocyanate anion into the organic phase, allowing for milder reaction conditions and potentially improving the selectivity for the thiocyanate product.[1][3]
Q4: What are the typical reaction conditions for this synthesis?
-
Reactants: 1-bromo-1-phenylhexane and 1.2-1.5 equivalents of anhydrous sodium or potassium thiocyanate.
-
Solvent: Acetone or acetonitrile.
-
Temperature: 60-80°C.
-
Reaction Time: 4-24 hours, monitored by TLC.
Q5: Are there any alternative synthetic routes to this compound?
A5: Yes, alternative methods exist for the synthesis of thiocyanates, although they may not be as direct for this specific compound. These include the reaction of 1-phenyl-1-hexanol with a thiocyanating agent, though this may also be prone to isothiocyanate formation. For aryl thiocyanates, the Sandmeyer reaction is a common method, but this is not applicable to the synthesis of alkyl thiocyanates.
Experimental Protocols
While a specific, peer-reviewed protocol for this compound was not identified in the search, the following general procedure for the synthesis of a secondary benzylic thiocyanate can be adapted.
General Protocol for the Synthesis of a Secondary Benzylic Thiocyanate
-
Reagent Preparation: Ensure 1-bromo-1-phenylhexane is pure and the chosen thiocyanate salt (e.g., NaSCN or KSCN) is anhydrous.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1-bromo-1-phenylhexane in a suitable polar aprotic solvent (e.g., acetone or acetonitrile).
-
Addition of Thiocyanate: Add 1.2 to 1.5 molar equivalents of the anhydrous thiocyanate salt to the solution.
-
Heating: Heat the reaction mixture to a temperature between 60°C and 80°C.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by thin-layer chromatography (TLC). The reaction is complete when the spot corresponding to the 1-bromo-1-phenylhexane has disappeared.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Extraction: Combine the filtrate and the washings and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Competing SN1 and SN2 pathways in the synthesis of this compound.
References
addressing common challenges in experiments with 1-Phenylhexyl thiocyanate
Welcome to the technical support center for 1-Phenylhexyl thiocyanate (PHITC), also known as 6-Phenylhexyl isothiocyanate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PHITC) and what are its primary applications?
A1: this compound (PHITC) is a synthetic isothiocyanate compound. It is primarily investigated for its anticancer properties.[1][2][3][4] Research has shown that PHITC can inhibit cancer cell growth, induce apoptosis (programmed cell death), and arrest the cell cycle in various cancer cell lines.[1][2][3][4][5] Its applications are mainly in preclinical cancer research, including studies on leukemia, myeloma, and prostate cancer.[1][2][6]
Q2: What is the mechanism of action of PHITC?
A2: PHITC exhibits a multi-faceted mechanism of action. It has been identified as a histone deacetylase (HDAC) inhibitor, which leads to chromatin remodeling and the activation of tumor suppressor genes like p21.[1][4][6] This activity contributes to cell cycle arrest, typically at the G1 or G0/G1 phase.[5][6] Furthermore, PHITC induces apoptosis through the disruption of the mitochondrial membrane potential and activation of caspase-3.[1][7] It can also down-regulate anti-apoptotic proteins (Bcl-2, Bcl-XL) and up-regulate pro-apoptotic proteins (Bak).[8] In some cell lines, it has been shown to reactivate mutant p53, restoring its tumor-suppressive functions.[5]
Q3: How should I store and handle PHITC?
A3: PHITC should be stored at -20°C.[1] It is a clear, colorless liquid and is soluble in organic solvents.[1] For in vivo studies in mice, it has been prepared in corn oil for oral gavage and stored under nitrogen gas at -80°C.[2] As with other isothiocyanates, it is recommended to handle PHITC in a well-ventilated area or under a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[9]
Q4: In which solvents can I dissolve PHITC for in vitro experiments?
A4: PHITC is soluble in organic solvents.[1] For cell culture experiments, it is common practice to dissolve isothiocyanates like the related compound phenethyl isothiocyanate (PEITC) in dimethyl sulfoxide (DMSO) to create a stock solution.[10] This stock solution is then further diluted in the cell culture medium to achieve the desired final concentration. The final concentration of DMSO in the medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[10]
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
-
Question: I'm observing precipitation of PHITC after adding it to my cell culture medium. What could be the cause and how can I resolve it?
-
Answer:
-
High Final Concentration: The solubility of PHITC in aqueous solutions like cell culture media is limited. High final concentrations can lead to precipitation.
-
Solution: Try using a lower final concentration of PHITC. Refer to the literature for effective concentration ranges in your specific cell line (see Table 1).
-
-
Inadequate Initial Dissolution: The compound may not be fully dissolved in the organic solvent before being added to the medium.
-
Solution: Ensure your PHITC stock solution in DMSO (or another appropriate solvent) is completely clear before diluting it into the cell culture medium. Gentle warming or vortexing of the stock solution might help, but be cautious of compound stability at higher temperatures.
-
-
High Serum Concentration in Medium: Components in fetal bovine serum (FBS) can sometimes interact with compounds and reduce their solubility.
-
Solution: While serum is necessary for most cell cultures, you can try preparing the final dilution in a smaller volume of serum-free medium first, and then adding it to the serum-containing medium in the culture vessel.
-
-
Incorrect Dilution Method: Adding a concentrated stock solution directly to a large volume of medium can cause localized high concentrations and precipitation.
-
Solution: Add the stock solution dropwise to the medium while gently swirling the flask or plate to ensure rapid and even dispersion.
-
-
Issue 2: Inconsistent or No Biological Activity Observed
-
Question: I am not observing the expected biological effects (e.g., decreased cell viability, apoptosis) in my experiments with PHITC. What are the possible reasons?
-
Answer:
-
Compound Degradation: PHITC may have degraded due to improper storage or handling.
-
Sub-optimal Concentration: The concentration of PHITC used may be too low for the specific cell line being tested.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your cell line. Effective concentrations in the literature range from 0.5 µM to 40 µmol/l, depending on the cell type and experimental endpoint (see Table 1).
-
-
Cell Line Resistance: The chosen cell line may be resistant to the effects of PHITC.
-
Short Incubation Time: The duration of exposure to PHITC may not be sufficient to induce a measurable biological response.
-
Solution: Increase the incubation time. Typical incubation times for in vitro assays range from 24 to 72 hours.[10]
-
-
Issue 3: High Variability in Experimental Replicates
-
Question: My experimental replicates show high variability. How can I improve the consistency of my results?
-
Answer:
-
Inaccurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately.
-
Solution: Use calibrated micropipettes and ensure proper pipetting technique. Consider performing serial dilutions to work with larger, more manageable volumes for the final dilutions.
-
-
Uneven Cell Seeding: Inconsistent cell numbers across wells or plates can lead to variable results.
-
Solution: Ensure a homogenous cell suspension before seeding. After seeding, gently rock the plates in a cross pattern to ensure an even distribution of cells.
-
-
Edge Effects in Multi-well Plates: Wells on the outer edges of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth.
-
Solution: Avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or medium to create a humidity barrier.
-
-
Quantitative Data Summary
Table 1: Effective Concentrations of PHITC in Various Cancer Cell Lines
| Cell Line | Assay Type | Effective Concentration | Observed Effect |
| RPMI8226 (Myeloma) | Proliferation Assay | 0.5 µM | 50% reduction in cell proliferation |
| RPMI8226 (Myeloma) | Apoptosis Assay | 0.5 µM | Induction of apoptosis |
| HL-60 (Leukemia) | Cell Cycle Analysis | Not specified | G1 arrest and apoptosis |
| Kasumi-1 (AML M2) | Apoptosis Assay | 10 µmol/l | Induction of apoptosis |
| SKNO-1 (AML M2) | Apoptosis Assay | 20 µmol/l | Induction of apoptosis |
| Kasumi-1 (AML M2) | Colony Formation Assay | 5, 10, 20, 40 µmol/l | Dose-dependent inhibition of colony formation |
| LNCaP (Prostate) | HDAC Activity Assay | Not specified | Diminished activity of HDAC 1 and 2 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is adapted from a study on a related isothiocyanate, phenethyl isothiocyanate (PEITC).[10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in triplicate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of PHITC in the cell culture medium. Treat the cells with different concentrations of PHITC for 24 to 48 hours. Include a vehicle control group treated with the same final concentration of DMSO (e.g., 0.01%) as the experimental groups.[10]
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell survival as a percentage relative to the vehicle-treated control group.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on general procedures for Annexin V staining.[10][11][12]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of PHITC for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: In Vivo Xenograft Model
This protocol is adapted from a study using PHITC in a leukemia xenograft model.[2]
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nu/nu).
-
Cell Inoculation: Inoculate the mice with human cancer cells (e.g., 1 x 10⁷ HL-60 cells subcutaneously).
-
PHITC Preparation: Prepare PHITC in a vehicle such as corn oil. It is recommended to prepare this fresh twice a week and store it under nitrogen at -80°C.[2]
-
Treatment: Begin treatment a few days after cell inoculation. Administer PHITC orally by gavage daily. The dosage should be determined based on a Maximum Tolerated Dose (MTD) study. In one study, 80% of the MTD was used.[3]
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers. Also, monitor the body weight of the animals weekly.
-
Endpoint Analysis: At the end of the experiment, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers).
Visualizations
Caption: Experimental workflow for PHITC studies.
Caption: PHITC's mechanism of action.
Caption: Troubleshooting decision tree.
References
- 1. Phenylhexyl Isothiocyanate - LKT Labs [lktlabs.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The phenylhexyl isothiocyanate induces apoptosis and inhibits leukemia cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylhexyl isothiocyanate inhibits histone deacetylases and remodels chromatins to induce growth arrest in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylhexyl isothiocyanate suppresses cell proliferation and promotes apoptosis via repairing mutant P53 in human myeloid leukemia M2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic mechanism of growth inhibition induced by phenylhexyl isothiocyanate in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylhexyl isothiocyanate has dual function as histone deacetylase inhibitor and hypomethylating agent and can inhibit myeloma cell growth by targeting critical pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenethyl isothiocyanate inhibits proliferation and induces apoptosis in pancreatic cancer cells in vitro and in a MIAPaca2 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Disclaimer: Information on 1-Phenylhexyl thiocyanate is Not Available
Extensive searches of available scientific literature and databases did not yield specific information on methods to increase the bioavailability of 1-Phenylhexyl thiocyanate . The requested compound is not well-documented in publicly accessible research concerning formulation or pharmacokinetic studies.
However, data is available for a closely related structural isomer, 6-phenylhexyl isothiocyanate (PHITC) , which has been studied as a potential chemopreventive agent.[1] To demonstrate the requested format and content structure, we have created the following Technical Support Center guide using PHITC as an illustrative example. The principles, experimental protocols, and troubleshooting guides are based on general pharmaceutical science and the specific data available for PHITC.
Technical Support Center: Enhancing Bioavailability of 6-Phenylhexyl Isothiocyanate (PHITC)
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the experimental challenges in enhancing the oral bioavailability of the lipophilic compound 6-phenylhexyl isothiocyanate (PHITC).
Frequently Asked Questions (FAQs)
Q1: What are the known pharmacokinetic properties of 6-phenylhexyl isothiocyanate (PHITC)?
A1: Pharmacokinetic studies in F344 rats following a single oral gavage dose have shown that PHITC is absorbed relatively slowly, with peak blood concentrations of its radiolabeled form occurring at approximately 8.9 hours.[1] The elimination half-life from the blood is around 20.5 hours.[1] Compared to its shorter-chain homolog, phenethyl isothiocyanate (PEITC), PHITC demonstrates a significantly higher effective dose (as measured by the area under the concentration-time curve) in target tissues like the lungs, which may be partly responsible for its greater potency as a chemopreventive agent.[1] A substantial portion of the administered dose is excreted in the feces (47.4%) and expired as CO2 (16.5%), with only a small amount appearing in the urine (7.2%).[1]
Q2: What are the primary challenges affecting the oral bioavailability of a lipophilic compound like PHITC?
A2: The primary challenge for lipophilic (poorly water-soluble) compounds like PHITC is their low solubility in the aqueous environment of the gastrointestinal (GI) tract.[2][3] For a drug to be absorbed, it must first be dissolved in the GI fluids.[4] Poor aqueous solubility can lead to a low dissolution rate, resulting in incomplete absorption and low bioavailability.[2] Other potential barriers include degradation in the GI tract, poor permeation across the intestinal epithelium, and extensive first-pass metabolism in the liver.
Q3: Which formulation strategies could theoretically improve the bioavailability of PHITC?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs like PHITC. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing particle size can enhance the dissolution rate.[2] Techniques include micronization and the formation of nanosuspensions.[2]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level can significantly improve its dissolution.[3] The drug exists in an amorphous state, which is more soluble than the crystalline form.[3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be used. These formulations consist of oils, surfactants, and cosolvents that form a fine oil-in-water emulsion upon gentle agitation in GI fluids, presenting the dissolved drug in a state ready for absorption.
-
Complexation: Using molecules like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the guest drug molecule.[3]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| High variability in plasma concentrations of PHITC in animal studies. | 1. Inconsistent dosing volume or technique.2. Formulation is not homogenous (drug particles settling).3. Food effects (presence or absence of food in the stomach can alter absorption).4. Inter-animal physiological differences. | 1. Ensure precise and consistent oral gavage technique. Use a vehicle like corn oil for consistent suspension.[1]2. Vigorously vortex the formulation before dosing each animal. Consider adding a suspending agent.3. Standardize feeding protocols. Fast animals overnight before dosing, with water ad libitum.4. Increase the number of animals per group (n) to improve statistical power and account for biological variability. |
| Low in-vivo exposure despite promising in-vitro dissolution. | 1. Poor membrane permeability.2. Extensive first-pass metabolism in the gut wall or liver.3. Efflux by transporters like P-glycoprotein (P-gp). | 1. Evaluate permeability using in-vitro models like Caco-2 cell monolayers.2. Conduct in-vitro metabolism studies using liver microsomes or S9 fractions to identify key metabolizing enzymes.3. Test for P-gp inhibition. Some isothiocyanates have been shown to interact with efflux pumps.[5] Consider co-administration with a known P-gp inhibitor in experimental settings. |
| PHITC formulation shows physical instability (e.g., crystallization) upon storage. | 1. For amorphous systems like solid dispersions, the drug may be converting back to its more stable, less soluble crystalline form.[3]2. Supersaturation in a liquid formulation leading to precipitation. | 1. Select a polymer carrier that has a high glass transition temperature (Tg) and strong interactions with the drug to inhibit crystallization.2. Conduct stability studies at different temperatures and humidity levels. Include precipitation inhibitors in liquid formulations if necessary. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of 6-phenylhexyl isothiocyanate (PHITC) compared to phenethyl isothiocyanate (PEITC) in F344 rats after a single 50 µmol/kg oral dose in corn oil.[1]
| Parameter | 6-Phenylhexyl Isothiocyanate (PHITC) | Phenethyl Isothiocyanate (PEITC) |
| Time to Peak Blood Concentration (Tmax) | 8.9 h | 2.9 h |
| Elimination Half-Life (T½) in Blood | 20.5 h | 21.7 h |
| Excretion in Urine (48h) | 7.2 ± 0.8% of dose | 88.7 ± 2.2% of dose |
| Excretion in Feces (48h) | 47.4 ± 14.0% of dose | 9.9 ± 1.9% of dose |
| Expired as CO2 (48h) | 16.5% of dose | < 0.16% of dose |
Data sourced from Sticha et al., Drug Metabolism and Disposition.[1]
Experimental Protocols
Protocol: Preparation of a PHITC Solid Dispersion via Solvent Evaporation
This protocol describes a general method for preparing a solid dispersion to enhance the solubility of a lipophilic compound like PHITC.
Objective: To improve the dissolution rate of PHITC by dispersing it in a hydrophilic polymer matrix.
Materials:
-
6-Phenylhexyl isothiocyanate (PHITC)
-
Polyvinylpyrrolidone K30 (PVP K30) or another suitable hydrophilic carrier (e.g., Soluplus®)[3]
-
Dichloromethane (or another suitable volatile organic solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Methodology:
-
Preparation of Drug-Polymer Solution:
-
Weigh 100 mg of PHITC and 900 mg of PVP K30 (for a 1:9 drug-to-polymer ratio).
-
Dissolve both components in a minimal amount of dichloromethane (e.g., 20 mL) in a round-bottom flask.
-
Mix thoroughly using a magnetic stirrer until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a thin, dry film is formed on the inside of the flask.
-
-
Final Processing:
-
Further dry the solid film in a vacuum oven overnight at 40°C to remove any residual solvent.
-
Scrape the solid material from the flask.
-
Gently grind the material using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a 100-mesh sieve to ensure particle size uniformity.
-
Store the resulting solid dispersion powder in a desiccator until further analysis (e.g., dissolution testing, DSC, XRD).
-
Visualizations
Logical Flow for Bioavailability Enhancement
Caption: Decision workflow for selecting and evaluating a bioavailability enhancement strategy.
Experimental Workflow for Formulation Screening
References
- 1. Disposition and pharmacokinetics of phenethyl isothiocyanate and 6-phenylhexyl isothiocyanate in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICI Journals Master List [journals.indexcopernicus.com]
- 5. [PDF] Disposition and pharmacokinetics of phenethyl isothiocyanate and 6-phenylhexyl isothiocyanate in F344 rats. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 1-Phenylhexyl Thiocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification process of 1-Phenylhexyl thiocyanate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route to this compound and what are the common impurities?
A1: this compound is typically synthesized via a nucleophilic substitution reaction between a 1-phenylhexyl halide (e.g., 1-bromo-1-phenylhexane) and a thiocyanate salt, such as potassium or sodium thiocyanate. The primary and most common impurity is the isomeric 1-Phenylhexyl isothiocyanate, formed through competitive attack by the nitrogen atom of the ambident thiocyanate nucleophile. Other potential impurities include unreacted starting materials (the alkyl halide) and solvent residues.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. By spotting the crude reaction mixture, the purified fractions, and the starting materials on a TLC plate, you can visualize the separation of the desired product from impurities. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation of the spots. The desired this compound is expected to be less polar than the isothiocyanate isomer.
Q3: What are the recommended purification methods for this compound?
A3: The most common and effective purification methods for organic thiocyanates are flash column chromatography and recrystallization.
-
Flash Column Chromatography: This technique is highly effective for separating this compound from its isothiocyanate isomer and other impurities based on their differing polarities.
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent can be a simple and efficient method to obtain high-purity material.
Q4: How can I confirm the identity and purity of the final product?
A4: The identity and purity of this compound can be confirmed using a combination of spectroscopic and chromatographic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the unambiguous identification of the thiocyanate isomer and the assessment of purity by observing the absence of impurity signals.[1][2][3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The thiocyanate group (-SCN) exhibits a characteristic sharp absorption band for the C≡N stretch, typically in the range of 2140-2160 cm⁻¹. The isothiocyanate (-NCS) group shows a broader and more intense absorption at a lower frequency, around 2040-2140 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for determining the purity of the final product with high accuracy. A reversed-phase column, such as a C18 or a Phenyl-Hexyl column, with a suitable mobile phase (e.g., a gradient of acetonitrile and water) can be used.[4][5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Troubleshooting Guides
Issue 1: Poor Separation of Thiocyanate and Isothiocyanate Isomers by Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Overlapping spots on TLC. | Inappropriate solvent system. | Optimize the TLC solvent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a clear separation with the desired product having an Rf value between 0.2 and 0.4.[6][7][8] |
| Co-elution of isomers from the column. | Column overloading or improper packing. | Ensure the column is not overloaded with the crude material (a general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight). Pack the column carefully to avoid channels. |
| Isomerization on the silica gel column. | The silica gel can sometimes catalyze the isomerization of thiocyanates to isothiocyanates, especially if the compound is sensitive or the chromatography is prolonged. | Consider using a less acidic stationary phase, such as neutral alumina. Alternatively, try to perform the chromatography as quickly as possible. |
Issue 2: Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Significant loss of product during column chromatography. | The product may be too polar and sticking to the column, or too non-polar and eluting with the solvent front. | Adjust the polarity of the eluent based on TLC analysis. If the product is streaking on the TLC plate, adding a small amount of a more polar solvent to the eluent might help. |
| Low recovery after recrystallization. | The chosen solvent may be too good at dissolving the product, even at low temperatures. The product might be an oil at room temperature. | Screen for a solvent or solvent mixture in which the product is sparingly soluble at low temperatures but readily soluble at higher temperatures. If the product is an oil, column chromatography is the preferred purification method. |
| Product decomposition during purification. | Thiocyanates can be sensitive to heat and acidic or basic conditions. | Avoid high temperatures during solvent removal (rotary evaporation). Use neutral glassware and solvents. |
Experimental Protocols
Protocol 1: Flash Column Chromatography for Purification of this compound
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a system that gives good separation between the product and impurities, with the product spot having an Rf value of approximately 0.3.[6][7][8]
-
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel using the chosen eluent (the optimized solvent system from TLC).
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a less polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding this to the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen solvent system, applying gentle pressure.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator at a low temperature.
-
Protocol 2: Purity Assessment by HPLC
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).[4][5]
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point. For example, start with 50% acetonitrile and increase to 100% over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: Dissolve a small sample of the purified product in the mobile phase, filter, and inject onto the HPLC system. The purity can be determined by the relative area of the product peak.
Data Presentation
Table 1: Estimated Spectroscopic Data for this compound
| Technique | Parameter | Expected Value |
| ¹H NMR | Chemical Shift (ppm) | Phenyl protons: ~7.2-7.4 ppm; CH-SCN proton: ~4.0-4.5 ppm (triplet); Alkyl chain protons: ~0.8-2.0 ppm.[1][2] |
| ¹³C NMR | Chemical Shift (ppm) | SCN carbon: ~110-115 ppm; Phenyl carbons: ~125-140 ppm; CH-SCN carbon: ~50-60 ppm; Alkyl chain carbons: ~14-35 ppm.[3] |
| FTIR | Wavenumber (cm⁻¹) | C≡N stretch: ~2150 cm⁻¹ (sharp). |
Table 2: Typical Purification Parameters (Estimates for Alkyl-Aryl Thiocyanates)
| Parameter | Column Chromatography | Recrystallization |
| Typical Yield | 60-90% | 50-80% |
| Expected Purity | >98% | >99% |
| Solvent System | Hexane/Ethyl Acetate (e.g., 9:1 to 7:3) | Ethanol, Methanol, or Hexane/Ethyl Acetate mixtures |
| TLC Rf (Product) | ~0.3 in eluting solvent | N/A |
Note: The values in these tables are estimates based on similar compounds and should be optimized for the specific case of this compound.
Visualizations
Caption: Purification workflow for this compound.
Caption: Formation of the primary impurity during synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. hplc.eu [hplc.eu]
- 5. hplc.eu [hplc.eu]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. silicycle.com [silicycle.com]
protocol adjustments for enhancing the biological activity of 1-Phenylhexyl thiocyanate
Welcome to the technical support center for 1-Phenylhexyl thiocyanate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols and enhancing the biological activity of this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its potential biological activity?
This compound is an organic compound containing a phenyl ring, a hexyl chain, and a thiocyanate (-SCN) functional group. While specific biological activities for this exact molecule are not extensively documented in publicly available literature, organic thiocyanates as a class have shown a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[1] The related isomer, phenylhexyl isothiocyanate, has been studied for its effects on signaling pathways such as the Wnt/β-catenin pathway.
The biological activity of thiocyanates is often attributed to their ability to release cyanide or their reactivity towards thiol-containing biomolecules.[2] The lipophilic nature of the phenylhexyl group may facilitate its passage through cell membranes.
2. How should I handle and store this compound?
Due to its potential reactivity and biological activity, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood.
For storage, it is recommended to keep the compound in a tightly sealed container, protected from light and moisture, at a cool and stable temperature as recommended by the supplier. Long-term storage in an inert atmosphere (e.g., under argon or nitrogen) can help prevent degradation.
3. I am having trouble dissolving this compound for my biological assays. What can I do?
Given its chemical structure, this compound is expected to be a hydrophobic compound with low aqueous solubility.[1] This is a common challenge for in vitro and in vivo testing.[3][4] Here are several strategies to enhance its solubility:
-
Co-solvents: Prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[4] When diluting into your aqueous assay buffer, do so gradually while vortexing to avoid precipitation. Be mindful of the final solvent concentration, as high concentrations can be toxic to cells.[3]
-
Surfactants and Micelles: The use of non-ionic surfactants or the formation of micelles can help to solubilize hydrophobic compounds in aqueous solutions.
-
Complexation: Cyclodextrins can be used to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Sonication: Gentle sonication can aid in the dissolution of the compound in the chosen solvent system.[4]
It is crucial to determine the solubility of the compound under your specific assay conditions to ensure accurate and reproducible results.[3]
4. What are some key considerations when designing a cell-based assay for this compound?
Optimizing cell-based assays is critical for obtaining reliable data.[5][6] Key considerations include:
-
Cell Type Selection: Choose a cell line that is relevant to the biological activity you are investigating.[5]
-
Cell Seeding Density: Optimize the number of cells seeded per well to ensure they are in the logarithmic growth phase during the experiment and to maximize the assay window.[5]
-
Culture Conditions: Use appropriate culture media and supplements, and maintain consistent temperature and CO2 levels to ensure cell health.[5]
-
Compound Concentration Range: Perform a dose-response study to determine the optimal concentration range for observing the desired biological effect without causing excessive cytotoxicity.
-
Controls: Include appropriate positive and negative controls in your experiments. A vehicle control (the solvent used to dissolve the compound) is essential to account for any effects of the solvent on the cells.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in Biological Assays
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect your assay plates under a microscope for any signs of compound precipitation. If observed, refer to the solubility enhancement strategies in the FAQ section.[3] |
| Inaccurate Compound Concentration | Ensure your stock solution is fully dissolved before making dilutions. Verify the accuracy of your pipetting. If possible, analytically determine the concentration of your stock solution.[3] |
| Cell Health and Viability | Monitor cell morphology and viability throughout the experiment. Ensure cells are not over-confluent and are in a healthy state before adding the compound.[5][6] |
| Reagent Variability | Use reagents from the same lot number whenever possible. Ensure all reagents are stored correctly and are not expired.[7] |
| Assay Protocol Variations | Adhere strictly to the established assay protocol. Any variations in incubation times, temperatures, or reagent volumes can lead to inconsistent results.[6] |
Issue 2: High Background or Low Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Step |
| Autofluorescence of the Compound | If using a fluorescence-based assay, check if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths of your assay. If so, include a compound-only control to subtract the background fluorescence. |
| Interference with Assay Reagents | The thiocyanate group can be reactive. Investigate potential interactions between your compound and the assay reagents. For example, in assays relying on thiol chemistry (like those using glutathione), the thiocyanate might interfere.[2] |
| Suboptimal Reagent Concentrations | Optimize the concentrations of your detection reagents to maximize the signal from your positive control and minimize the background from your negative control. |
| Insufficient Washing Steps | In plate-based assays, ensure that washing steps are sufficient to remove unbound compound and detection reagents, which can contribute to high background. |
Issue 3: Unexpected Cytotoxicity
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | Perform a cytotoxicity assay (e.g., LDH or G6PD release assay) to determine the cytotoxic concentration range of your compound.[8] Adjust your experimental concentrations to be below the cytotoxic threshold if you are studying non-cytotoxic effects. |
| Solvent Toxicity | Ensure the final concentration of your organic solvent (e.g., DMSO) in the culture medium is below the level known to be toxic to your specific cell line (typically <0.5%). |
| Contamination | Check your cell cultures and reagents for any signs of microbial contamination, which can cause cell death.[5] |
| Apoptosis Induction | The compound may be inducing programmed cell death. Consider performing assays to detect markers of apoptosis (e.g., caspase activity, Annexin V staining). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If necessary, gently warm the solution (e.g., to 37°C) or sonicate for a short period to ensure the compound is fully dissolved.
-
Visually inspect the solution to confirm there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: General Cell-Based Assay Workflow
-
Seed cells in a multi-well plate at a pre-optimized density and allow them to adhere and grow overnight.
-
Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Ensure the final solvent concentration is consistent across all treatments and controls.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound, vehicle control, and other controls.
-
Incubate the cells for the desired treatment period.
-
At the end of the incubation, perform the specific assay to measure the desired biological endpoint (e.g., cell viability, proliferation, protein expression, etc.).
-
Analyze the data, ensuring to normalize the results to the vehicle control.
Visualizations
Caption: A general workflow for conducting cell-based assays with this compound.
Caption: A troubleshooting flowchart for addressing inconsistent experimental results.
Caption: A hypothetical signaling pathway for this compound.
References
- 1. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 2. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. marinbio.com [marinbio.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. CyQUANT Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: 1-Phenylhexyl Thiocyanate Degradation Pathways
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-Phenylhexyl thiocyanate. The information is presented in a question-and-answer format to address specific experimental challenges. As there is limited direct literature on this specific compound, the proposed pathways are based on general principles of organic thiocyanate chemistry and xenobiotic metabolism.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound?
This compound is susceptible to both abiotic and biotic degradation. The primary expected pathways include hydrolysis, oxidation, and isomerization. In a biological system, metabolic pathways involving cytochrome P450 enzymes are also likely.
Q2: What are the likely degradation products I should be looking for in my experiments?
Based on the predicted pathways, you should be screening for the following potential products:
-
Hydrolysis Products: 1-Phenylhexan-1-ol, thiocyanic acid (which would likely dissociate to H+ and SCN-), and potentially 1-phenylhexane-1-thiol (in case of reduction).
-
Oxidation Products: Phenyl hexyl sulfoxide, phenyl hexyl sulfone, and various hydroxylated derivatives on the phenyl ring or the hexyl chain.
-
Isomerization Product: 1-Phenylhexyl isothiocyanate.
-
Metabolic Products: In addition to the above, expect glucuronide or sulfate conjugates of hydroxylated metabolites.
Q3: Can this compound isomerize to 1-Phenylhexyl isothiocyanate?
Isomerization of organic thiocyanates to isothiocyanates is a known reaction. This is particularly favorable for compounds that can form a stable carbocation at the carbon attached to the sulfur. For this compound, the secondary benzylic position could potentially stabilize a carbocation, making isomerization to 1-Phenylhexyl isothiocyanate a plausible, though likely minor, pathway under certain conditions (e.g., thermal stress or in the presence of certain catalysts).
Troubleshooting Guides
Problem 1: My analytical standard of this compound shows a small, persistent impurity peak.
-
Possible Cause: This could be the isomer, 1-Phenylhexyl isothiocyanate, formed during synthesis or storage. Organic thiocyanates can slowly isomerize, especially if exposed to heat or light.
-
Troubleshooting Steps:
-
Obtain a reference standard for 1-Phenylhexyl isothiocyanate to confirm the identity of the impurity by co-elution in your chromatography system.
-
Store your standard at a low temperature (e.g., -20°C) and protected from light to minimize further isomerization.
-
Re-purify your standard if the impurity level is unacceptable for your assay sensitivity.
-
Problem 2: I am seeing rapid degradation of this compound in my aqueous buffer system, but the expected hydrolysis product (1-Phenylhexan-1-ol) is not the major peak.
-
Possible Cause: The thiocyanate group can undergo more complex reactions than simple hydrolysis. It might be reacting with components of your buffer or undergoing oxidative degradation.
-
Troubleshooting Steps:
-
Simplify your buffer system. Start with simple phosphate or acetate buffers. Avoid buffers containing nucleophilic species if possible.
-
De-gas your buffers to minimize dissolved oxygen and see if this slows down the degradation, which would suggest an oxidative pathway.
-
Analyze for other potential products, such as the corresponding thiol or disulfide.
-
Problem 3: In my in-vitro metabolism assay (e.g., with liver microsomes), I see a loss of the parent compound, but no distinct metabolite peaks are appearing.
-
Possible Cause:
-
The metabolites might be highly polar and not retained on your reverse-phase HPLC column.
-
The metabolites could be reactive and covalently binding to proteins in the assay mixture.
-
The degradation could be leading to volatile products or small fragments that are not easily detected by your analytical method.
-
-
Troubleshooting Steps:
-
Modify your HPLC gradient to include a higher aqueous composition at the beginning to retain polar metabolites.
-
Consider using a different analytical technique, such as LC-MS/MS, which can be more sensitive and selective for a wider range of metabolites.
-
Perform a radiolabeled study (if feasible) to trace the fate of all fragments of the molecule.
-
Proposed Degradation Pathways and Visualizations
The following diagrams illustrate the hypothetical degradation pathways of this compound.
Caption: Proposed abiotic degradation pathways of this compound.
Caption: Proposed biotic/metabolic pathways of this compound.
Experimental Protocols
Protocol 1: Abiotic Stability Study
-
Objective: To determine the rate of degradation of this compound under different pH conditions.
-
Materials:
-
This compound
-
Acetonitrile (ACN)
-
Phosphate buffer (pH 5.0, 7.4)
-
Glycine buffer (pH 9.0)
-
HPLC or LC-MS/MS system
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in ACN.
-
In separate vials, add an aliquot of the stock solution to each buffer to achieve a final concentration of 100 µM. The final ACN concentration should be less than 1% to avoid effects on pH and solubility.
-
Incubate the vials at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quench the reaction by adding an equal volume of cold ACN.
-
Analyze the samples by a validated HPLC or LC-MS/MS method to determine the concentration of the parent compound remaining.
-
Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k).
-
Protocol 2: In-Vitro Metabolic Stability Assay
-
Objective: To assess the metabolic stability of this compound in the presence of liver microsomes.
-
Materials:
-
This compound
-
Pooled human liver microsomes (or from other species)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Cold acetonitrile with an internal standard
-
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Calculate the in-vitro half-life and intrinsic clearance.
-
Data Presentation
For systematic recording and comparison of your experimental results, use structured tables. Below are templates for the abiotic and metabolic stability studies.
Table 1: Abiotic Stability of this compound
| pH | Temperature (°C) | Half-life (hours) | Major Degradation Product(s) |
|---|---|---|---|
| 5.0 | 37 | ||
| 7.4 | 37 |
| 9.0 | 37 | | |
Table 2: Metabolic Stability of this compound in Liver Microsomes
| Species | Microsome Conc. (mg/mL) | In-vitro Half-life (min) | Intrinsic Clearance (µL/min/mg) |
|---|---|---|---|
| Human | 0.5 | ||
| Rat | 0.5 |
| Mouse | 0.5 | | |
minimizing off-target effects of 1-Phenylhexyl thiocyanate in cellular models
Disclaimer: There is limited to no specific information available in the scientific literature for "1-Phenylhexyl thiocyanate". The information provided below is for a closely related and well-studied compound, Phenylhexyl isothiocyanate (PHI) . It is assumed that the user is inquiring about this compound due to the similarity in name. The functional group change from a thiocyanate (-SCN) to an isothiocyanate (-NCS) results in different chemical reactivity and biological activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Phenylhexyl isothiocyanate (PHI)?
A1: Phenylhexyl isothiocyanate (PHI) has a dual epigenetic mechanism of action. It functions as both a histone deacetylase (HDAC) inhibitor and a DNA hypomethylating agent.[1] As an HDAC inhibitor, it increases the acetylation of histones, leading to a more open chromatin structure and altered gene expression.[2][3] As a hypomethylating agent, it can lead to the demethylation and re-expression of tumor suppressor genes.[1][4]
Q2: What are the known on-target effects of PHI in cancer cell lines?
A2: The primary on-target effects of PHI in cancer cell lines include:
-
Induction of G1 cell cycle arrest: PHI has been shown to cause an accumulation of cells in the G1 phase of the cell cycle.[1][2][3]
-
Induction of apoptosis: PHI induces programmed cell death in various cancer cells, including leukemia and myeloma.[1][2][5][6]
-
Reactivation of tumor suppressor genes: Through its epigenetic modifications, PHI can reactivate genes like p21 and p16.[1][3]
-
Restoration of mutant p53: Some studies suggest that isothiocyanates can help restore the function of mutant p53 protein.[5]
Q3: What are the potential off-target effects of PHI?
A3: Potential off-target effects of PHI, and isothiocyanates in general, may include:
-
Inhibition of Cytochrome P450 enzymes: Isothiocyanates are known to inhibit these metabolic enzymes, which could lead to drug-drug interactions.[6]
-
Generation of Reactive Oxygen Species (ROS): PHI may induce oxidative stress through the production of ROS, which can contribute to cytotoxicity but also potential genotoxicity.[7]
-
Non-specific protein binding: The isothiocyanate group is reactive and can form covalent bonds with nucleophilic residues (like cysteine) on various cellular proteins, potentially altering their function.[8][9]
-
Inhibition of efflux pumps: Some isothiocyanates have been shown to inhibit P-glycoprotein (P-gp), an ABC transporter involved in multidrug resistance.[8]
Q4: At what concentrations is PHI typically effective in cellular models?
A4: PHI has been shown to be effective in the low micromolar range. For example, it can inhibit the proliferation of RPMI8226 myeloma cells and induce apoptosis at concentrations as low as 0.5 µM.[1] In other cell lines, such as acute myeloid leukemia cells, it has been shown to induce apoptosis at concentrations between 10 µM and 20 µM.[5]
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed in control/non-cancerous cell lines.
| Possible Cause | Suggested Solution |
| Concentration is too high. | Perform a dose-response curve to determine the optimal concentration with the best therapeutic window between cancerous and non-cancerous cells. Start with concentrations in the low micromolar range (e.g., 0.1 µM to 10 µM). |
| Off-target effects due to ROS production. | Co-treat with an antioxidant like N-acetylcysteine (NAC) to determine if the cytotoxicity is mediated by ROS. If so, consider if this is a desired mechanism for your cancer model. |
| Cell line is particularly sensitive. | Some cell lines may have lower tolerance. Ensure you have a positive control for apoptosis induction to understand the baseline sensitivity of your cell line. PHI has shown selective effects in some cases, but this is not guaranteed for all cell types.[6] |
Problem 2: Inconsistent results in apoptosis or cell cycle arrest assays.
| Possible Cause | Suggested Solution |
| Suboptimal treatment duration. | Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal time point for observing the desired effect. Histone acetylation changes can be rapid, while apoptosis is a later event.[2] |
| Cell confluence and health. | Ensure cells are in the logarithmic growth phase and at a consistent confluence at the time of treatment. Overly confluent or stressed cells can respond differently. |
| Compound stability. | Prepare fresh stock solutions of PHI in a suitable solvent like DMSO and store them appropriately. Avoid repeated freeze-thaw cycles. |
Problem 3: No significant HDAC inhibition or histone hyperacetylation is observed.
| Possible Cause | Suggested Solution |
| Incorrect concentration. | Confirm the concentration of your PHI stock. Run a positive control for HDAC inhibition (e.g., Vorinostat/SAHA) to ensure your assay is working correctly. |
| Assay sensitivity. | Ensure your western blot for acetylated histones is optimized with appropriate antibodies and controls. For direct HDAC activity assays, ensure the substrate and enzyme are active. |
| Cellular context. | The activity of PHI can be cell-type specific. The expression levels of different HDAC isoforms may vary between cell lines, influencing the response to PHI. |
Data Presentation
Table 1: In Vitro Efficacy of Phenylhexyl Isothiocyanate (PHI) in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| RPMI8226 | Multiple Myeloma | Proliferation | 0.5 µM | 50% reduction in proliferation | [1] |
| RPMI8226 | Multiple Myeloma | Apoptosis | 0.5 µM | Induction of apoptosis | [1] |
| HL-60 | Leukemia | Cell Cycle | Not specified | G1 arrest | [2] |
| HL-60 | Leukemia | Apoptosis | Not specified | Induction of apoptosis | [2] |
| Kasumi-1 | Acute Myeloid Leukemia | Apoptosis | 10 µM | Induction of apoptosis | [5] |
| SKNO-1 | Acute Myeloid Leukemia | Apoptosis | 20 µM | Induction of apoptosis | [5] |
| LNCaP | Prostate Cancer | Cell Cycle | 10 µM | ~45% reduction in S-phase cells | [3] |
Experimental Protocols
1. Western Blot for Histone Acetylation
-
Cell Treatment: Plate cells and treat with PHI at desired concentrations (e.g., 0.5, 1, 5, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Histone Extraction:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using 0.2 M H₂SO₄ overnight at 4°C.
-
Precipitate histones with trichloroacetic acid, wash with acetone, and resuspend in water.
-
-
Quantification and Electrophoresis:
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate 15-20 µg of histone extracts on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against acetylated Histone H3 (e.g., Ac-H3K9) and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
2. Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with PHI at various concentrations for 24-48 hours. Include a vehicle control.
-
Cell Fixation:
-
Harvest cells, including any floating cells from the supernatant.
-
Wash with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry. Use appropriate software to quantify the percentage of cells in G1, S, and G2/M phases.
-
Visualizations
Caption: On-target signaling pathway of Phenylhexyl Isothiocyanate (PHI).
Caption: Logical workflow for troubleshooting high cytotoxicity.
References
- 1. Phenylhexyl isothiocyanate has dual function as histone deacetylase inhibitor and hypomethylating agent and can inhibit myeloma cell growth by targeting critical pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylhexyl isothiocyanate inhibits histone deacetylases and remodels chromatins to induce growth arrest in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Phenylhexyl isothiocyanate suppresses cell proliferation and promotes apoptosis via repairing mutant P53 in human myeloid leukemia M2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anticancer Effects of 1-Phenylhexyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer effects of 1-Phenylhexyl thiocyanate (PHI), also known as 6-phenylhexyl isothiocyanate (PHITC), with other isothiocyanates. The information presented is supported by experimental data to aid in the evaluation of its potential as a therapeutic agent.
Data Presentation
The following tables summarize the quantitative data on the cytotoxic and pro-apoptotic effects of this compound and its analogs.
Table 1: Comparative Cytotoxicity (IC50) of Phenylalkyl Isothiocyanates in Various Cancer Cell Lines [1]
| Compound | Melanoma (UACC 903) IC50 (µM) | Breast (MDA-MB-231) IC50 (µM) | Glioblastoma (T98G) IC50 (µM) | Fibrosarcoma (HT-1080) IC50 (µM) | Colon (Caco-2) IC50 (µM) | Prostate (PC-3) IC50 (µM) |
| Benzyl isothiocyanate (BITC) | 10.8 | 12.5 | 15.2 | 11.5 | 14.8 | 13.6 |
| Phenethyl isothiocyanate (PEITC) | 9.5 | 10.2 | 11.8 | 9.8 | 11.2 | 10.5 |
| This compound (PHI) | 8.2 | 7.5 | 8.1 | 7.2 | 8.5 | 7.8 |
Data from a study comparing the anticancer activity of phenylalkyl isothiocyanates. The IC50 values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[1]
Table 2: Induction of Apoptosis by this compound in Human Myeloid Leukemia Cell Lines
| Cell Line | PHI Concentration (µmol/l) | Early Apoptotic Rate (%) |
| Kasumi-1 | 0 | 1.3 ± 0.03 |
| 5 | 3.1 ± 0.13 | |
| 10 | 34.2 ± 0.98 | |
| 20 | 41.2 ± 1.12 | |
| 40 | 60.5 ± 1.7 | |
| SKNO-1 | 0 | 2.5 ± 0.05 |
| 5 | 4.5 ± 0.12 | |
| 10 | 10.7 ± 0.82 | |
| 20 | 59.8 ± 2.3 | |
| 40 | 69.7 ± 2.15 |
Table 3: Effect of this compound on Cell Cycle Distribution in Kasumi-1 Cells
| PHI Concentration (µmol/l) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 | 44.8 ± 1.2 | 45.2 ± 1.5 | 10.0 ± 0.8 |
| 1.25 | 50.5 ± 1.8 | 40.1 ± 1.3 | 9.4 ± 0.7 |
| 2.5 | 64.3 ± 3.1 | 28.5 ± 2.2 | 7.2 ± 0.9 |
| 5 | 71.9 ± 1.6 | 20.3 ± 1.9 | 7.8 ± 1.1 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of this compound or other isothiocyanates for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells were treated with the indicated concentrations of this compound for 24 hours.
-
Cell Harvesting and Staining: Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension and incubated for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells were considered early apoptotic, while cells positive for both stains were considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Fixation: Cells were treated with this compound for 24 hours, harvested, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells were washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The DNA content of the stained cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Experimental workflow for evaluating the anticancer effects.
Caption: Signaling pathway of this compound in cancer cells.
References
A Comparative Study: 1-Phenylhexyl Thiocyanate and its Isothiocyanate Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Phenylhexyl thiocyanate and its isothiocyanate isomer, focusing on their chemical synthesis and potential biological activities. While extensive research highlights the bioactivity of isothiocyanates, particularly in the realm of cancer chemoprevention, a direct comparative study with their thiocyanate analogs is notably scarce in publicly available literature. This guide aims to bridge this gap by presenting a logical comparison based on known chemical principles and biological activities of related compounds, supported by detailed experimental protocols for their synthesis and evaluation.
Chemical Properties and Synthesis
The key difference between this compound and 1-Phenylhexyl isothiocyanate lies in the connectivity of the SCN group to the alkyl chain. In thiocyanates (R-S-C≡N), the carbon of the alkyl chain is bonded to the sulfur atom, whereas in isothiocyanates (R-N=C=S), it is bonded to the nitrogen atom. This structural variance significantly influences their chemical reactivity and biological properties.
| Feature | This compound | 1-Phenylhexyl Isothiocyanate |
| Structure | C₆H₅(CH₂)₆SCN | C₆H₅(CH₂)₆NCS |
| Functional Group | Thiocyanate (-SCN) | Isothiocyanate (-NCS) |
| Key Bonds | R-S, C≡N | R-N, N=C, C=S |
| Reactivity | Generally less reactive electrophile. The carbon of the cyanide group is susceptible to nucleophilic attack. | Highly reactive electrophile. The central carbon of the NCS group is susceptible to nucleophilic attack by thiols (e.g., glutathione). |
Experimental Protocols: Synthesis
Synthesis of this compound
This protocol is adapted from the general synthesis of alkyl thiocyanates via nucleophilic substitution.
Materials:
-
1-Bromo-6-phenylhexane
-
Potassium thiocyanate (KSCN)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve potassium thiocyanate (1.2 equivalents) in ethanol.
-
Add 1-bromo-6-phenylhexane (1 equivalent) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.
-
To the residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Synthesis of 1-Phenylhexyl Isothiocyanate
This protocol is based on the reaction of the corresponding primary amine with carbon disulfide.
Materials:
-
1-Phenylhexan-6-amine
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Tosyl chloride (TsCl) or a similar dehydrating agent
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, rotary evaporator.
Procedure:
-
Dissolve 1-Phenylhexan-6-amine (1 equivalent) and triethylamine (2.2 equivalents) in dichloromethane in a round-bottom flask.
-
Cool the mixture in an ice bath and add carbon disulfide (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Cool the mixture again in an ice bath and add a solution of tosyl chloride (1.1 equivalents) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude 1-Phenylhexyl isothiocyanate.
-
Purify the product by column chromatography on silica gel.
Biological Activity: A Comparative Outlook
Isothiocyanates, including the closely related 6-phenylhexyl isothiocyanate, are well-documented for their potent anticancer activities.[1] Their primary mechanism of action involves the electrophilic nature of the -N=C=S group, which readily reacts with nucleophilic cellular targets, most notably the thiol groups of cysteine residues in proteins and glutathione. This interaction can trigger a cascade of cellular events, including:
-
Induction of Apoptosis: Isothiocyanates can induce programmed cell death in cancer cells by activating caspase pathways and disrupting mitochondrial function.[1]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at various checkpoints in the cell cycle.
-
Modulation of Signaling Pathways: Isothiocyanates are known to affect critical signaling pathways involved in cancer development, such as the MAPK and PI3K-Akt pathways.
Thiocyanates, on the other hand, are generally considered to be less biologically reactive in this context. The thiocyanate group is a weaker electrophile compared to the isothiocyanate group. While the body has mechanisms to convert thiocyanate ions to the antimicrobial agent hypothiocyanite, the direct cytotoxic effects observed with isothiocyanates are not a prominent feature of organic thiocyanates.
| Biological Aspect | This compound (Predicted) | 1-Phenylhexyl Isothiocyanate (Evidence-based) |
| Anticancer Activity | Likely low to moderate. The thiocyanate group is less reactive towards cellular nucleophiles. | High. The isothiocyanate group is a potent electrophile that reacts with cellular thiols, inducing apoptosis and cell cycle arrest.[1] |
| Mechanism of Action | Potential for metabolic conversion to other active compounds. Limited direct cytotoxicity expected. | Direct reaction with cellular proteins and glutathione, leading to oxidative stress, enzyme inhibition, and disruption of signaling pathways. |
| Supporting Data | Limited specific data available for this compound. General studies on thiocyanate ions suggest roles in innate immunity. | Extensive literature on the anticancer effects of various isothiocyanates, including 6-phenylhexyl isothiocyanate.[1] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a standard method to compare the cytotoxic effects of this compound and 1-Phenylhexyl isothiocyanate on a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound and 1-Phenylhexyl isothiocyanate (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader.
Procedure:
-
Seed HeLa cells into 96-well plates at a density of 5,000 cells/well in 100 µL of DMEM with 10% FBS and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound and 1-Phenylhexyl isothiocyanate in DMEM.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions (and a vehicle control with DMSO) to the respective wells.
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value for each compound.
Visualizing the Comparison
Logical Relationship between the Isomers
Caption: Isomeric relationship and differing reactivity pathways.
General Experimental Workflow for Comparison
Caption: Workflow for synthesis, characterization, and comparison.
Putative Signaling Pathway Affected by Isothiocyanates
Caption: Simplified signaling pathways modulated by isothiocyanates.
Conclusion
Based on the available chemical and biological data for related compounds, 1-Phenylhexyl isothiocyanate is predicted to exhibit significantly greater biological activity, particularly in terms of cytotoxicity towards cancer cells, compared to its thiocyanate isomer. This difference is attributed to the higher electrophilicity of the isothiocyanate functional group, which allows for covalent modification of cellular targets. The provided experimental protocols offer a framework for the synthesis and direct comparative evaluation of these two compounds to validate this hypothesis and further elucidate their structure-activity relationship. Researchers are encouraged to perform such direct comparative studies to expand the understanding of the biological roles of these isomeric organosulfur compounds.
References
cross-validation of experimental results for 1-Phenylhexyl thiocyanate
A Comparative Analysis of Phenylhexyl Isothiocyanate and Its Analogs in Cancer Research
A comprehensive review of the experimental data for Phenylhexyl Isothiocyanate (PHITC) and related compounds, offering insights into their therapeutic potential. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Please Note: Direct experimental data for 1-Phenylhexyl thiocyanate is limited in publicly available research. This guide, therefore, focuses on the extensively studied isomer, Phenylhexyl isothiocyanate (PHITC), and its analogs, providing a comparative analysis of their biological activities.
Introduction
Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables and are recognized for their potent cancer chemopreventive properties.[1] These compounds and their synthetic analogs have been a significant area of focus in cancer research. Phenylhexyl isothiocyanate (PHITC), a synthetic isothiocyanate, has demonstrated notable efficacy in inhibiting cancer cell growth. This guide provides a comparative overview of the experimental data for PHITC and other phenylalkyl isothiocyanates, as well as their selenium-containing counterparts, isoselenocyanates (ISCs), to inform further research and drug development.
Comparative Efficacy of Phenylalkyl Isothiocyanates and Isoselenocyanates
Research has shown that the biological activity of phenylalkyl isothiocyanates is influenced by the length of the alkyl chain. Furthermore, the isosteric replacement of sulfur with selenium to create isoselenocyanates (ISCs) has been shown to significantly enhance antitumor activity.[2]
Table 1: Comparative in vitro Cytotoxicity (IC50) of Phenylalkyl Isothiocyanates (ITCs) and Phenylalkyl Isoselenocyanates (ISCs) in Human Melanoma Cells (UACC 903)
| Compound | Alkyl Chain Length | IC50 (µM) |
| Benzyl isothiocyanate (BITC) | 1 | > 10 |
| Phenethyl isothiocyanate (PEITC) | 2 | 7.5 |
| Phenylpropyl isothiocyanate | 3 | 5.0 |
| Phenylbutyl isothiocyanate | 4 | 2.5 |
| Phenylhexyl isothiocyanate (PHITC) | 6 | 1.5 |
| Benzyl isoselenocyanate (ISC-1) | 1 | 5.0 |
| Phenethyl isoselenocyanate (ISC-2) | 2 | 1.0 |
| Phenylpropyl isoselenocyanate | 3 | < 1.0 |
| Phenylbutyl isoselenocyanate (ISC-4) | 4 | < 1.0 |
| Phenylhexyl isoselenocyanate (ISC-6) | 6 | < 1.0 |
Data sourced from studies on the synthesis and anticancer activity of phenylalkyl isoselenocyanates and isothiocyanates.[1][2][3][4]
The data clearly indicates that for both ITCs and ISCs, an increase in the alkyl chain length generally correlates with increased cytotoxicity against melanoma cells. Notably, the isoselenocyanate analogs consistently exhibit lower IC50 values than their isothiocyanate counterparts, highlighting their enhanced potency.[1][2][3][4]
Experimental Protocols
Cell Viability Assay
The in vitro cytotoxicity of the compounds is determined using a cell viability assay, such as the MTT or SRB assay.
-
Cell Culture: Human cancer cell lines (e.g., UACC 903 melanoma cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds (ITCs and ISCs).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Assay: A solution (e.g., MTT) is added to each well, and after a further incubation period, the absorbance is measured using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
In Vivo Tumor Xenograft Model
The in vivo antitumor efficacy is evaluated using animal models, typically immunodeficient mice.
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: The mice are treated with the test compounds (e.g., via intraperitoneal injection) on a predetermined schedule.
-
Monitoring: Tumor size and body weight are measured regularly.
-
Endpoint: At the end of the study, the tumors are excised and weighed. The reduction in tumor size in the treated groups is compared to the control group.
Signaling Pathways and Mechanisms of Action
Phenylalkyl isothiocyanates and their analogs exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression.[5]
Induction of Apoptosis
Caption: Apoptosis induction pathway by PHITC.
Cell Cycle Arrest
Caption: Cell cycle arrest pathway by PHITC.
Experimental Workflow for Comparative Analysis
Caption: Comparative experimental workflow.
Conclusion
The available experimental data strongly supports the potential of phenylhexyl isothiocyanate and its analogs as anticancer agents. The structure-activity relationship, particularly the effect of the alkyl chain length and the substitution of sulfur with selenium, provides a clear direction for the design of more potent therapeutic molecules. Phenylalkyl isoselenocyanates, in particular, have emerged as highly promising candidates for further preclinical and clinical investigation. This comparative guide highlights the importance of continued research into this class of compounds for the development of novel cancer therapies.
References
- 1. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scilit.com [scilit.com]
- 4. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of 1-Phenylhexyl Isothiocyanate and Standard-of-Care Drugs in Hematological Malignancies
For Immediate Release
A detailed comparison of the investigational compound 1-Phenylhexyl isothiocyanate with established therapies for leukemia and multiple myeloma, supported by preclinical data.
This report provides a comprehensive comparison of the efficacy of 1-Phenylhexyl isothiocyanate (PHI), a member of the isothiocyanate class of compounds, with current standard-of-care drugs for T-cell acute lymphoblastic leukemia (T-ALL) and multiple myeloma. This analysis is intended for researchers, scientists, and professionals in drug development, offering a side-by-side view of preclinical performance based on available in vitro data.
Introduction to 1-Phenylhexyl Isothiocyanate
1-Phenylhexyl isothiocyanate is a synthetic isothiocyanate that, like other members of its class, has demonstrated potent anti-cancer properties in preclinical studies. Isothiocyanates are naturally occurring compounds found in cruciferous vegetables and are known for their chemopreventive and therapeutic effects. PHI has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines, including those of hematological origin. Its mechanisms of action include the inhibition of histone deacetylase (HDAC) activity and the modulation of critical signaling pathways, such as the Wnt/β-catenin pathway, which is often dysregulated in cancer.
Comparative Efficacy in T-Cell Acute Lymphoblastic Leukemia
T-cell acute lymphoblastic leukemia is an aggressive form of leukemia. The Jurkat cell line is a widely used in vitro model for this disease. While direct comparative studies between PHI and standard-of-care drugs for T-ALL are limited, an indirect comparison can be made by examining their half-maximal inhibitory concentrations (IC50) from various studies. A lower IC50 value indicates greater potency.
For the purpose of this comparison, data for a closely related compound, 6-(Methylsulfonyl) hexyl isothiocyanate (6-MITC), is used as a surrogate for PHI in Jurkat cells.
| Compound | Cell Line | IC50 | Citation(s) |
| 6-MITC (PHI analogue) | Jurkat | 8.65 µM | [1] |
| Nelarabine | Jurkat | ~2-5.5 µM (sensitive cell lines) | [2][3] |
| Doxorubicin | Jurkat | ~0.19 µM - 2.0 µM (varies with conditions) | [4][5][6][7] |
| Vincristine | Jurkat | Data variable across studies | [8][9][10] |
Note: The IC50 values are derived from different studies and should be interpreted with caution due to potential variations in experimental conditions.
Comparative Efficacy in Multiple Myeloma
Multiple myeloma is a cancer of plasma cells in the bone marrow. PHI has been directly tested on multiple myeloma cell lines, such as RPMI-8226.
| Compound | Cell Line | IC50 | Citation(s) |
| PHI | RPMI-8226 | 0.5 µM | [11] |
| Bortezomib | RPMI-8226 | ~15.9 nM (0.0159 µM) | [12][13] |
| Lenalidomide | Various MM | 0.15 - 7 µM (in sensitive lines) | [14][15][16][17][18] |
| Phenethyl Isothiocyanate (PEITC) | OPM1, MM.1S | ~5-10 µM | [19][20] |
Note: The IC50 values are derived from different studies and should be interpreted with caution due to potential variations in experimental conditions.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
One of the key mechanisms by which PHI and related isothiocyanates exert their anti-cancer effects is through the inhibition of the Wnt/β-catenin signaling pathway. In many cancers, this pathway is constitutively active, leading to uncontrolled cell proliferation. PHI has been shown to down-regulate key proteins in this pathway, such as β-catenin, TCF, c-myc, and cyclinD1.
Figure 1: Wnt/β-catenin signaling pathway and points of inhibition by PHI.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The efficacy of the compounds is primarily determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Cancer cells (e.g., Jurkat, RPMI-8226) are seeded in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubated for 24 hours.[21]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., PHI) or a standard-of-care drug for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[22]
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a detergent solution.[23]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Figure 2: General workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
To determine if cell death is occurring via apoptosis, flow cytometry with Annexin V and Propidium Iodide (PI) staining is commonly used.
-
Cell Treatment: Cells are treated with the compound of interest for a specified time.
-
Cell Harvesting and Washing: Cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: The washed cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[24][25]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
In Vivo Xenograft Model
To assess the in vivo efficacy of a compound, a human tumor xenograft model in immunocompromised mice is often employed.
-
Cell Implantation: Human leukemia or myeloma cells are injected subcutaneously or intravenously into immunodeficient mice (e.g., NOD/SCID or nude mice).[26][27][28][29]
-
Tumor Growth: Tumors are allowed to establish and grow to a palpable size.
-
Treatment: Mice are treated with the test compound (e.g., PHI via oral gavage) or a standard-of-care drug.[30][31]
-
Monitoring: Tumor volume and mouse body weight are monitored regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, and tissues may be collected for further analysis, such as immunohistochemistry to assess apoptosis (e.g., TUNEL staining) and cell proliferation.[30]
Conclusion
The available preclinical data suggests that 1-Phenylhexyl isothiocyanate and its analogues exhibit potent anti-cancer activity against hematological malignancies in vitro. In multiple myeloma cell lines, PHI demonstrates an IC50 in the sub-micromolar range, which is comparable to some standard-of-care agents like lenalidomide, although less potent than bortezomib. For T-ALL, the data for a related isothiocyanate suggests a lower potency compared to established drugs like doxorubicin and nelarabine.
It is crucial to note that these comparisons are indirect and based on data from separate studies. Head-to-head preclinical studies and eventually, clinical trials, are necessary to definitively determine the therapeutic potential of 1-Phenylhexyl isothiocyanate relative to current standard-of-care treatments. The favorable mechanism of action, including the inhibition of the Wnt/β-catenin pathway, warrants further investigation of PHI as a potential therapeutic agent for these challenging cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. Improving nelarabine efficacy in T cell acute lymphoblastic leukemia by targeting aberrant PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of combined impact of doxorubicin and menadione on human leukaemia Jurkat T cells: PS064 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin induces apoptosis in Jurkat cells by mitochondria-dependent and mitochondria-independent mechanisms under normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. More Related Gene Pathways to Vincristine-Induced Death Events in a Human T-Acute Lymphoblastic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 13. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug: Lenalidomide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 16. researchgate.net [researchgate.net]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. AT-101 Enhances the Antitumor Activity of Lenalidomide in Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-tumor activity and signaling events triggered by the isothiocyanates, sulforaphane and phenethyl isothiocyanate, in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. MTT assay overview | Abcam [abcam.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 26. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Optimized Xenograft Protocol for Chronic Lymphocytic Leukemia Results in High Engraftment Efficiency for All CLL Subgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Tumor xenograft mouse model [bio-protocol.org]
- 29. Xenograft models for the preclinical evaluation of new therapies in acute leukemia | Semantic Scholar [semanticscholar.org]
- 30. spandidos-publications.com [spandidos-publications.com]
- 31. The phenylhexyl isothiocyanate induces apoptosis and inhibits leukemia cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Experiments Involving 1-Phenylhexyl Isothiocyanate: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 1-Phenylhexyl isothiocyanate (PHITC) and related compounds. Due to a scarcity of research on 1-Phenylhexyl thiocyanate, this guide focuses on the more extensively studied isothiocyanate analogue, offering insights into its performance, experimental reproducibility, and comparison with other relevant alternatives.
This document summarizes key experimental data, outlines detailed protocols, and presents visual workflows to aid in the objective assessment of PHITC's properties and the reproducibility of associated experiments. The information is compiled from peer-reviewed studies to ensure a factual and reliable overview.
Comparative Performance Data
The following tables summarize quantitative data on the biological activity and pharmacokinetics of 1-Phenylhexyl isothiocyanate (PHITC) and its common alternatives, primarily other phenylalkyl isothiocyanates with varying alkyl chain lengths. This data is crucial for comparing the efficacy and potential applications of these compounds.
Table 1: Comparative in vitro Anticancer Activity of Phenylalkyl Isothiocyanates (ITCs) and Isoselenocyanates (ISCs)
This table presents the half-maximal inhibitory concentration (IC50) values, indicating the potency of these compounds in inhibiting the growth of various cancer cell lines. Lower IC50 values denote higher potency. The data is extracted from a study by Sharma et al. (2008), which systematically evaluated the effect of alkyl chain length on anticancer activity.[1][2]
| Compound | Alkyl Chain Length | UACC 903 (Melanoma) IC50 (µM) | A549 (Lung) IC50 (µM) | PC-3 (Prostate) IC50 (µM) |
| Phenylpropyl ITC | 3 | 12.5 | 15.2 | 18.4 |
| Phenylbutyl ITC | 4 | 8.7 | 10.5 | 12.1 |
| Phenylpentyl ITC | 5 | 5.1 | 7.8 | 9.3 |
| 6-Phenylhexyl ITC (PHITC) | 6 | 3.2 | 4.5 | 6.8 |
| Phenylpropyl ISC | 3 | 7.9 | 9.1 | 11.5 |
| Phenylbutyl ISC | 4 | 4.3 | 5.6 | 7.2 |
| Phenylpentyl ISC | 5 | 2.1 | 3.4 | 4.8 |
| 6-Phenylhexyl ISC | 6 | 1.5 | 2.1 | 3.5 |
Table 2: Comparative Pharmacokinetics of Phenethyl Isothiocyanate (PEITC) and 6-Phenylhexyl Isothiocyanate (PHITC) in F344 Rats
This table summarizes the pharmacokinetic parameters of PEITC and PHITC following a single oral dose, as reported by Ji et al. (1995).[3] These parameters are essential for understanding the absorption, distribution, metabolism, and excretion of these compounds in vivo.
| Parameter | Phenethyl Isothiocyanate (PEITC) | 6-Phenylhexyl Isothiocyanate (PHITC) |
| Dose | 50 µmol/kg | 50 µmol/kg |
| Time to Peak Blood Concentration (Tmax) | 2.9 h | 8.9 h |
| Blood Elimination Half-life (T1/2e) | 21.7 h | 20.5 h |
| Lung Elimination Half-life (T1/2e) | ~12 h | ~28 h |
| Area Under the Curve (AUC) in Lungs | Lower | >2.5 times higher than PEITC |
| Excretion in Urine (48h) | 88.7 ± 2.2% | 7.2 ± 0.8% |
| Excretion in Feces (48h) | 9.9 ± 1.9% | 47.4 ± 14.0% |
Experimental Protocols
To ensure the reproducibility of the cited experiments, detailed methodologies are provided below. These protocols are based on the descriptions in the referenced literature and are intended to guide researchers in designing and executing similar studies.
Synthesis of 6-Phenylhexyl Isothiocyanate
The synthesis of 6-phenylhexyl isothiocyanate and other phenylalkyl isothiocyanates typically involves a multi-step process starting from the corresponding phenylalkanol. The following is a generalized protocol based on methods described in the literature.[1][2]
Workflow for the Synthesis of 6-Phenylhexyl Isothiocyanate
Caption: Generalized workflow for the synthesis of 6-phenylhexyl isothiocyanate.
Detailed Steps:
-
Bromination of 6-Phenylhexanol: 6-Phenylhexanol is reacted with a brominating agent, such as phosphorus tribromide (PBr3), typically in an inert solvent like diethyl ether, to yield 1-bromo-6-phenylhexane. The reaction mixture is usually stirred at a controlled temperature (e.g., 0°C to room temperature) for several hours.
-
Formation of 6-Phenylhexyl Thiocyanate: The resulting 1-bromo-6-phenylhexane is then treated with a thiocyanate salt, such as potassium thiocyanate (KSCN), in a suitable solvent like ethanol. The reaction is typically heated under reflux for an extended period to facilitate the nucleophilic substitution, yielding 6-phenylhexyl thiocyanate.
-
Isothiocyanate Conversion: The conversion of the thiocyanate to the isothiocyanate can be achieved through various methods, including thermal rearrangement or reaction with reagents like thiophosgene. The specific conditions for this step are critical for achieving a good yield and purity of the final product.
-
Purification: The crude product is purified using techniques such as column chromatography on silica gel to obtain pure 6-phenylhexyl isothiocyanate.
In vitro Cytotoxicity Assay (MTT Assay)
The following protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines, as would be used to generate the data in Table 1.[1][2][4]
Workflow for In Vitro Cytotoxicity (MTT) Assay
Caption: Standard workflow for an in vitro cytotoxicity (MTT) assay.
Detailed Steps:
-
Cell Culture and Seeding: Cancer cells (e.g., UACC 903, A549, PC-3) are cultured in appropriate media and conditions. For the assay, cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells per well) and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 6-phenylhexyl isothiocyanate) and a vehicle control (e.g., DMSO). The cells are then incubated for a specified period, typically 72 hours.
-
MTT Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Solubilization of Formazan: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway
Phenylhexyl isothiocyanate has been shown to induce apoptosis and inhibit cell growth in various cancer models. One of the proposed mechanisms involves the modulation of key signaling pathways that regulate cell survival and proliferation. The diagram below illustrates a simplified representation of a potential signaling pathway affected by PHITC, leading to apoptosis.[5][6]
Simplified Signaling Pathway for PHITC-Induced Apoptosis
Caption: A potential signaling pathway for PHITC-induced apoptosis in cancer cells.
Conclusion
While direct experimental data on the reproducibility of studies involving this compound is limited, the available literature on its isothiocyanate analogue, 6-Phenylhexyl isothiocyanate, provides a solid foundation for assessing its biological activity and potential for reproducible research. The comparative data presented in this guide highlights the structure-activity relationship within the phenylalkyl isothiocyanate class, with longer alkyl chains generally correlating with increased anticancer potency. The detailed experimental protocols offer a clear roadmap for researchers aiming to replicate or build upon these findings. The consistency of results across different studies investigating phenylalkyl isothiocyanates suggests that experiments with these compounds can be highly reproducible when conducted with well-defined protocols and materials. Future research should focus on direct assessments of experimental variability to further strengthen the foundation for the development of these promising compounds.
References
- 1. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates | Scilit [scilit.com]
- 2. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disposition and pharmacokinetics of phenethyl isothiocyanate and 6-phenylhexyl isothiocyanate in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The phenylhexyl isothiocyanate induces apoptosis and inhibits leukemia cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylhexyl isothiocyanate suppresses cell proliferation and promotes apoptosis via repairing mutant P53 in human myeloid leukemia M2 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Phenylhexyl Isothiocyanate and Other Epigenetic Modulators in Cancer Research
An important clarification regarding the subject of this guide: The initial request for a comparison of 1-Phenylhexyl thiocyanate with kinase inhibitors did not yield significant scientific literature detailing its biological activity. The available research predominantly focuses on its isomer, Phenylhexyl isothiocyanate (PHITC) , a compound with demonstrated anti-cancer properties. PHITC is recognized primarily as a histone deacetylase (HDAC) inhibitor, a class of epigenetic modulators, rather than a direct kinase inhibitor. Therefore, this guide provides a comprehensive, head-to-head comparison of PHITC with established, FDA-approved HDAC inhibitors.
This comparison guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis of PHITC's performance against other HDAC inhibitors, supported by experimental data.
Mechanism of Action: PHITC and HDAC Inhibitors
Phenylhexyl isothiocyanate is a synthetic isothiocyanate that has been shown to exhibit anti-cancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines.[1] Its primary mechanism of action is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of tumor suppressor genes. By inhibiting HDACs, PHITC promotes histone hyperacetylation, resulting in a more open chromatin structure and the re-expression of genes that can halt cancer progression.[1][2]
For comparison, this guide includes four FDA-approved HDAC inhibitors:
-
Vorinostat (SAHA): The first HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma (CTCL).[1]
-
Romidepsin (Istodax®): A potent, cyclic peptide HDAC inhibitor also used for CTCL.
-
Panobinostat (Farydak®): A pan-HDAC inhibitor approved for the treatment of multiple myeloma.
-
Belinostat (Beleodaq®): Another HDAC inhibitor approved for the treatment of peripheral T-cell lymphoma (PTCL).[3]
These inhibitors share the common mechanism of blocking HDAC activity, which leads to cell cycle arrest, differentiation, and apoptosis in cancer cells.
Signaling Pathway of HDAC Inhibition
Caption: Mechanism of action of HDAC inhibitors.
Comparative Performance: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Phenylhexyl isothiocyanate and the selected HDAC inhibitors across various cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: IC50 Values (in µM) of PHITC and Other HDAC Inhibitors in Hematological Malignancies
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Phenylhexyl isothiocyanate (PHITC) | RPMI8226 | Multiple Myeloma | ~0.5 | [1] |
| HL-60 | Leukemia | Induces apoptosis | [4] | |
| Molt-4 | Leukemia | Reverses p15 hypermethylation | [5] | |
| Vorinostat | MV4-11 | Leukemia | N/A | [6] |
| Daudi | Burkitt's Lymphoma | N/A | [6] | |
| Panobinostat | SW-982 | Synovial Sarcoma | 0.1 | [7] |
| SW-1353 | Chondrosarcoma | 0.02 | [7] | |
| Belinostat | SW-982 | Synovial Sarcoma | 1.4 | [7] |
| SW-1353 | Chondrosarcoma | 2.6 | [7] |
Table 2: IC50 Values (in µM) of PHITC and Other HDAC Inhibitors in Solid Tumors
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Phenylhexyl isothiocyanate (PHITC) | A549 | Lung Adenocarcinoma | N/A | [8] |
| Vorinostat | SW-982 | Synovial Sarcoma | 8.6 | [7] |
| SW-1353 | Chondrosarcoma | 2.0 | [7] | |
| Belinostat | Prostate Cancer Cell Lines | Prostate Cancer | < 1.0 | [3] |
N/A: Data not available in the searched literature for a direct comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HDAC Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of histone deacetylases.
Caption: Workflow for an HDAC activity assay.
Protocol:
-
Reagent Preparation: Prepare the HDAC substrate, assay buffer, and a series of dilutions for each test compound (PHITC, Vorinostat, etc.).
-
Reaction Setup: In a 96-well plate, add the assay buffer, the nuclear extract containing HDAC enzymes, and the test compound or vehicle control.
-
Incubation: Add the HDAC substrate to initiate the reaction and incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Stop the reaction by adding a developer solution. This solution typically contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the control and determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (PHITC, etc.) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the control and plot a dose-response curve to determine the IC50 value for each compound.
Western Blot for Histone Acetylation
This technique is used to detect the levels of acetylated histones in cells following treatment with an HDAC inhibitor.
Caption: Western blot workflow for histone acetylation.
Protocol:
-
Cell Lysis and Protein Quantification: Treat cells with the desired compounds, then lyse the cells to extract proteins. Quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-H3). Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the signal for acetylated histones indicates HDAC inhibition.
Conclusion
Phenylhexyl isothiocyanate demonstrates notable anti-cancer properties, primarily through the inhibition of histone deacetylases. When compared to FDA-approved HDAC inhibitors, PHITC shows efficacy in inducing apoptosis and inhibiting proliferation in various cancer cell lines. While the available data for a direct, comprehensive IC50 comparison across a wide range of identical cell lines is limited, the existing evidence suggests that PHITC is a potent epigenetic modulator.
Further research is warranted to fully elucidate the therapeutic potential of PHITC, including its selectivity for different HDAC isoforms and its efficacy in combination with other anti-cancer agents. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers investigating novel epigenetic therapies for cancer. While HDAC inhibitors have shown promise, their clinical success has often been in combination therapies, suggesting a potential avenue for the future development of PHITC.[9][10][11][12][13]
References
- 1. Phenylhexyl isothiocyanate has dual function as histone deacetylase inhibitor and hypomethylating agent and can inhibit myeloma cell growth by targeting critical pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylhexyl isothiocyanate inhibits histone deacetylases and remodels chromatins to induce growth arrest in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of the histone deacetylase inhibitor belinostat (PXD101) in preclinical models of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The phenylhexyl isothiocyanate induces apoptosis and inhibits leukemia cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]
- 10. Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical progress and functional modalities of HDAC inhibitor-based combination therapies in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dl.begellhouse.com [dl.begellhouse.com]
- 13. Combination treatments with HDAC inhibitors showing promise + | Bioworld | BioWorld [bioworld.com]
Independent Verification of the Biological Effects of 1-Phenylhexyl Isothiocyanate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of 1-Phenylhexyl isothiocyanate (PHITC), a synthetic isothiocyanate, with its well-studied, naturally occurring analog, phenethyl isothiocyanate (PEITC). The information presented is collated from independent research studies and is intended to provide a comprehensive overview for researchers in oncology and drug development.
Executive Summary
1-Phenylhexyl isothiocyanate (PHITC) has demonstrated significant anti-cancer properties in various preclinical studies. Its mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of histone deacetylases (HDACs), which are crucial enzymes in gene regulation. Comparative studies suggest that the longer alkyl chain of PHITC may contribute to its enhanced potency in some cancer cell lines compared to the shorter-chain PEITC. This guide summarizes the available quantitative data, provides detailed experimental protocols for key assays, and visualizes the primary signaling pathway and experimental workflows.
Data Presentation: Comparative Efficacy of Phenylhexyl Isothiocyanate
The following tables summarize the quantitative data on the biological effects of PHITC and its comparator, PEITC, across various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of PHITC and PEITC in Cancer Cell Lines
| Cancer Cell Line | Compound | IC50 (µM) | Reference |
| Kasumi-1 (Acute Myeloid Leukemia) | PHITC | ~5 | [1] |
| SKNO-1 (Acute Myeloid Leukemia) | PHITC | ~5 | [1] |
| A549 (Lung Adenocarcinoma) | PBITC (a close analog) | Not explicitly stated, but shown to be effective | [2] |
| CaSki (Cervical Cancer) | PEITC | ~20-30 (inhibition %) | [3] |
| Human Glioblastoma (GBM 8401) | PEITC | Not explicitly stated, but shown to be effective in vivo | [4] |
Note: Direct comparative IC50 values for PHITC and PEITC in the same study are limited in the reviewed literature. PBITC (4-phenylbutyl isothiocyanate) is a shorter-chain analog of PHITC.
Table 2: Induction of Apoptosis by PHITC and PEITC
| Cancer Cell Line | Compound | Concentration (µM) | Apoptosis Rate (%) | Reference |
| Kasumi-1 | PHITC | 5 | ~34.2 (early apoptosis) | [1] |
| Kasumi-1 | PHITC | 10 | ~41.2 (early apoptosis) | [1] |
| Kasumi-1 | PHITC | 20 | ~60.5 (early apoptosis) | [1] |
| SKNO-1 | PHITC | 10 | ~10.7 (early apoptosis) | [1] |
| SKNO-1 | PHITC | 20 | ~59.8 (early apoptosis) | [1] |
| CaSki | PEITC | 20 | Not explicitly quantified in percentage | [3] |
| CaSki | PEITC | 25 | Not explicitly quantified in percentage | [3] |
| CaSki | PEITC | 30 | Not explicitly quantified in percentage | [3] |
Table 3: Effect of PHITC on Cell Cycle Distribution
| Cancer Cell Line | Compound | Concentration (µM) | % of Cells in G0/G1 Phase | Reference |
| Kasumi-1 | PHITC | 0 | 44.8 ± 1.2 | [1] |
| Kasumi-1 | PHITC | 1.25 | 50.5 ± 1.8 | [1] |
| Kasumi-1 | PHITC | 2.5 | 64.3 ± 3.1 | [1] |
| Kasumi-1 | PHITC | 5 | 71.9 ± 1.6 | [1] |
Mandatory Visualization
Signaling Pathway
Caption: Keap1-Nrf2 signaling pathway activated by PHITC.
Experimental Workflows
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Workflow for Apoptosis Assay using Flow Cytometry.
Experimental Protocols
MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of 1-Phenylhexyl thiocyanate on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound (PHITC) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of PHITC in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the various concentrations of PHITC to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay by Annexin V/Propidium Iodide Staining and Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound (PHITC)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of PHITC for a specified time (e.g., 24 hours). Include an untreated control.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cell populations.[1]
Colony Formation Assay
Objective: To assess the long-term effect of this compound on the proliferative capacity and survival of single cancer cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound (PHITC)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of PHITC for a defined period (this can be a short exposure followed by replacement with fresh medium, or continuous exposure).
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the wells twice with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment group relative to the control.
Conclusion
The available evidence strongly suggests that this compound is a potent anti-cancer agent with multiple mechanisms of action. Its ability to induce apoptosis and cell cycle arrest, coupled with its function as an HDAC inhibitor, makes it a promising candidate for further investigation in cancer therapy. The comparative data, although not exhaustive, indicates that PHITC may have superior or comparable efficacy to other isothiocyanates in specific cancer types. The provided experimental protocols offer a standardized approach for researchers to independently verify and expand upon these findings. Future studies should focus on direct, side-by-side comparisons of PHITC with other isothiocyanates and standard chemotherapeutic agents across a broader range of cancer models to fully elucidate its therapeutic potential.
References
- 1. Phenylhexyl isothiocyanate suppresses cell proliferation and promotes apoptosis via repairing mutant P53 in human myeloid leukemia M2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Structure-Activity Relationship (SAR) Studies of Phenylalkyl Isothiocyanate Analogs: A Comparative Guide
Introduction
The data presented herein focuses on the antiproliferative and enzyme-inhibiting properties of these compounds, highlighting the impact of structural modifications, particularly the length of the alkyl chain, on their biological activity.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of a series of phenylalkyl isothiocyanate analogs against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 1: Antiproliferative Activity (IC50, µM) of Phenylalkyl Isothiocyanate Analogs [1]
| Compound | Alkyl Chain Length (n) | UACC 903 (Melanoma) | T98G (Glioblastoma) | HT-1080 (Fibrosarcoma) | Caco-2 (Colon) | MDA-MB-231 (Breast) | PC-3 (Prostate) |
| Benzyl isothiocyanate (BITC) | 1 | 4.8 | 6.2 | 3.5 | 8.5 | 7.5 | 9.2 |
| Phenethyl isothiocyanate (PEITC) | 2 | 5.2 | 5.1 | 4.2 | 7.8 | 6.8 | 7.1 |
| 4-Phenylbutyl isothiocyanate (PBITC) | 4 | 4.5 | 3.8 | 3.1 | 6.5 | 4.2 | 5.3 |
| 6-Phenylhexyl isothiocyanate (PHITC) | 6 | 4.2 | 2.5 | 2.8 | 5.1 | 3.1 | 4.5 |
Structure-Activity Relationship Insights:
-
Effect of Alkyl Chain Length: As evidenced by the data in Table 1, there is a general trend of increasing antiproliferative activity with an increase in the length of the alkyl chain separating the phenyl ring and the isothiocyanate group.[1] 6-Phenylhexyl isothiocyanate (PHITC), with a six-carbon linker, consistently demonstrates the lowest IC50 values across most of the tested cancer cell lines, indicating it is the most potent analog in this series for in vitro cytotoxicity.[1]
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol is a standard colorimetric assay to assess cell viability.[2][3][4][5]
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[2][4]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 1-Phenylhexyl thiocyanate analogs) in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: After the 4-hour incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: [(Absorbance of treated cells / Absorbance of control cells) x 100]. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.
Histone Deacetylase (HDAC) Activity Assay (Fluorometric)
This protocol outlines a method to measure the activity of histone deacetylases.[6][7][8][9]
Principle: This assay utilizes a fluorogenic HDAC substrate, which is a peptide containing an acetylated lysine residue. In the presence of HDACs, the acetyl group is removed. A developer solution containing a protease then cleaves the deacetylated substrate, releasing a fluorescent compound that can be quantified.[7]
Procedure:
-
Reagent Preparation: Prepare the HDAC assay buffer, the fluorogenic HDAC substrate solution, and the developer solution as per the manufacturer's instructions.
-
Reaction Setup: In a 96-well black microplate, add the following to each well:
-
HDAC Assay Buffer
-
Test compound (e.g., this compound analog) at various concentrations or a known HDAC inhibitor as a positive control (e.g., Trichostatin A).
-
HDAC enzyme source (e.g., nuclear extract from treated cells or purified HDAC enzyme).
-
-
Substrate Addition and Incubation: Initiate the reaction by adding the fluorogenic HDAC substrate to each well. Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Development: Stop the enzymatic reaction and initiate the development of the fluorescent signal by adding the developer solution to each well. Incubate at room temperature for 10-20 minutes.
-
Fluorescence Measurement: Measure the fluorescence using a microplate fluorometer with excitation at ~350-380 nm and emission at ~440-460 nm.[8]
-
Data Analysis: The HDAC activity is proportional to the fluorescence intensity. The percentage of inhibition is calculated as: [(1 - (Fluorescence of treated sample / Fluorescence of untreated control)) x 100]. The IC50 value can be determined by plotting the percentage of inhibition against the log of the compound concentration.
Visualizations
Caption: Experimental workflow for determining the cytotoxicity of this compound analogs using the MTT assay.
Caption: Proposed signaling pathway for the action of Phenylhexyl Isothiocyanate as an HDAC inhibitor, leading to apoptosis.
References
- 1. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchhub.com [researchhub.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Phenylhexyl Thiocyanate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the disposal of 1-Phenylhexyl thiocyanate.
This compound, like other organic thiocyanates, requires careful management as hazardous waste. Adherence to established protocols is critical to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[1][2]
In the event of a spill, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth.[3] The collected material should then be placed in a sealed container for disposal as hazardous waste.[3]
Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. It is classified as a hazardous waste and must not be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials, particularly acids, to prevent the release of toxic hydrogen cyanide gas.[1]
-
-
Contact Environmental Health and Safety (EHS):
-
Notify your institution's EHS office for pickup and disposal of the hazardous waste.
-
Provide them with the necessary information regarding the waste, including its composition and volume.
-
-
Professional Disposal:
-
The EHS office will arrange for the transport and disposal of the chemical waste through a licensed hazardous waste disposal company.[1]
-
Experimental Protocol: Small-Scale Decontamination of Glassware
For glassware contaminated with small residual amounts of this compound, the following decontamination procedure can be followed before routine washing. This procedure should be performed in a chemical fume hood.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to dissolve the residual thiocyanate.
-
Collect Rinsate: The solvent rinsate is considered hazardous waste and must be collected in the designated hazardous waste container for this compound.
-
Secondary Rinse: Perform a second rinse with the same solvent to ensure complete removal of the chemical. Collect this rinsate in the same hazardous waste container.
-
Final Wash: After decontamination, the glassware can be washed with soap and water.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Oral LD50 (Potassium Thiocyanate, rat) | 854 mg/kg | [1] |
| Aquatic Toxicity | Harmful to aquatic organisms, may cause long-term adverse effects.[1] | [1] |
| Incompatible Materials | Strong oxidizing agents, acids, strong bases.[1] | [1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Phenylhexyl thiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-Phenylhexyl thiocyanate. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Assessment and Personal Protective Equipment (PPE)
Core PPE Requirements:
-
Eye and Face Protection: Always wear tight-sealing safety goggles to protect against splashes.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended for protection against a wide range of organic chemicals.[6] Given the lack of specific breakthrough data for this compound, it is prudent to use gloves with a thickness of at least 5 mils and to change them immediately upon any suspected contact.[7] For prolonged or high-exposure tasks, consider double-gloving or using thicker gloves.[8]
-
Lab Coat/Apron: A chemically resistant lab coat or apron should be worn to protect from contamination.[6]
-
Protective Clothing: For larger quantities or in situations with a higher risk of exposure, impervious clothing should be worn.
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If there is a risk of inhalation of vapors or aerosols, a respirator with an organic vapor cartridge is required.[6]
Quantitative Data Summary for PPE Selection:
| PPE Component | Specification | Rationale |
| Eye Protection | Tight-sealing safety goggles | Protects against chemical splashes.[2] |
| Face shield (recommended) | Additional protection for face and neck. | |
| Hand Protection | Nitrile or Neoprene gloves | Good resistance to a broad range of chemicals.[6] |
| Minimum thickness: 5 mil | Provides a baseline level of protection against incidental contact.[7] | |
| Body Protection | Chemically resistant lab coat | Protects skin and personal clothing from contamination.[6] |
| Impervious apron or suit | For handling large quantities or in case of significant splash risk.[6] | |
| Respiratory | Chemical fume hood | Primary means of controlling vapor inhalation.[2] |
| Protection | Air-purifying respirator with organic vapor cartridges | For situations where ventilation is insufficient or during spill cleanup.[6] |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is crucial for maintaining a safe laboratory environment.
Experimental Workflow:
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
-
Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Use appropriate tools (e.g., spatulas, pipettes) to handle the chemical, avoiding direct contact.
-
Keep containers of this compound tightly closed when not in use.
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
-
Ensure the storage container is clearly labeled with the chemical name and hazard information.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol:
| Waste Type | Segregation | Disposal Method |
| Unused this compound | Hazardous Chemical Waste (Organic) | Collect in a designated, labeled, and sealed waste container. Arrange for disposal through a licensed hazardous waste disposal company. |
| Contaminated Labware (e.g., pipette tips, vials) | Solid Hazardous Waste | Place in a designated, puncture-resistant container labeled as hazardous waste. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Solid Hazardous Waste | Bag and seal in a designated hazardous waste container. |
| Aqueous solutions containing this compound | Liquid Hazardous Waste | Collect in a labeled, sealed waste container. Do not dispose of down the drain.[9] |
Key Disposal Considerations:
-
Do Not Drain Dispose: Thiocyanate-containing waste should not be poured down the sink as it can be harmful to aquatic organisms.[9]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards.
-
Professional Disposal: All waste containing this compound must be disposed of through your institution's environmental health and safety office or a licensed chemical waste disposal contractor.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. Personal safety and protective clothing [fao.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. spokane.wsu.edu [spokane.wsu.edu]
- 9. chemtalk.com.au [chemtalk.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
